1-Benzocyclobutenecarbonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N/c10-6-8-5-7-3-1-2-4-9(7)8/h1-4,8H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJIDKRPZJBUHME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C21)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70987531 | |
| Record name | Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70987531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6809-91-2 | |
| Record name | 1-Benzocyclobutenecarbonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006809912 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70987531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Benzocyclobutenecarbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Benzocyclobutenecarbonitrile: Synthesis, Reactivity, and Applications
Introduction
In the landscape of modern synthetic chemistry, certain structural motifs stand out for their unique combination of stability and latent reactivity. 1-Benzocyclobutenecarbonitrile, a molecule of significant interest to researchers in both medicinal chemistry and materials science, is a prime example. Its deceptively simple structure—a benzene ring fused to a strained four-membered cyclobutane ring bearing a nitrile group—belies its rich and versatile chemical behavior. This guide provides an in-depth exploration of this compound, from its fundamental properties to its advanced applications, offering field-proven insights for professionals in drug development and chemical research.
The core utility of benzocyclobutene derivatives stems from their ability to undergo a thermally induced electrocyclic ring-opening.[1][2] This process transforms the kinetically stable benzocyclobutene into a highly reactive o-xylylene (or o-quinodimethane) intermediate.[3] This transient diene is primed for a host of subsequent transformations, most notably [4+2] cycloaddition reactions, allowing for the rapid construction of complex polycyclic frameworks.[2][4] It is this function as a "masked diene" that makes this compound a powerful synthon in the chemist's toolbox.
This document will detail the nomenclature and structural characteristics of the title compound, survey both classical and contemporary synthetic methodologies, dissect its hallmark reactivity with a focus on mechanistic principles, and highlight its applications in the synthesis of pharmacologically active agents and advanced polymers.
Nomenclature and Physicochemical Properties
A clear understanding of a molecule begins with its unambiguous identification and a summary of its key physical constants.
IUPAC Name and Structure
The formal IUPAC name for this compound is bicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile .[5] It is also commonly referred to as 1-cyanobenzocyclobutene.
-
CAS Number: 6809-91-2[6]
-
Molecular Formula: C₉H₇N[6]
-
Molecular Weight: 129.16 g/mol [7]
-
Structure:
Structure of this compound. Source: PubChem CID 138838 [5]
Physicochemical and Spectroscopic Data
The physical and spectroscopic data are crucial for the identification, purification, and handling of the compound in a laboratory setting.
| Property | Value | Source |
| Physical Form | Liquid | [7] |
| Boiling Point | 88 °C @ 1.3 mmHg | [7] |
| Density | 1.055 g/mL at 25 °C | [7] |
| Refractive Index (n20/D) | 1.5479 | [7] |
| IR (Nitrile Stretch, ν) | ~2240-2260 cm⁻¹ (Typical for nitriles) | General Spectroscopic Data |
| Mass Spec (EI) | m/z 129 (M+), 102, 103 | [8] |
Synthesis of this compound
The synthesis of benzocyclobutenes has been a topic of considerable research, with methods evolving from classical elimination reactions to modern transition-metal-catalyzed approaches. The choice of synthetic route often depends on the desired scale, available starting materials, and tolerance for specific reagents.
Classical Synthesis via Aryne Intermediate
A robust and scalable method for preparing this compound involves the ring closure of o-chlorohydrocinnamonitrile. This method, detailed in Organic Syntheses, is a trusted, field-proven protocol that proceeds via an aryne intermediate. The causality behind this choice is its reliability and suitability for large-scale preparations using commercially available reagents.
The workflow involves the generation of an aryne from an aryl halide, followed by an intramolecular cyclization initiated by a side-chain carbanion.
Experimental Protocol: Synthesis from o-Chlorohydrocinnamonitrile
This protocol is adapted from a procedure published in Organic Syntheses, a source known for its rigorously vetted and reproducible methods.
Step-by-Step Methodology:
-
Apparatus Setup: A 2-liter three-necked flask is thoroughly dried and equipped with a mechanical stirrer, a dry-ice condenser, and a nitrogen inlet in a well-ventilated fume hood.
-
Reagent Addition: Under a positive pressure of nitrogen, 62.5 g (1.60 moles) of commercial sodium amide (NaNH₂) is added to the flask.
-
Solvent Condensation: The condenser is filled with a dry ice/acetone slurry, and approximately 400 mL of anhydrous liquid ammonia is condensed into the flask.
-
Substrate Addition: The nitrogen inlet is replaced with a dropping funnel containing 167.5 g (1.0 mole) of o-chlorohydrocinnamonitrile. The substrate is added dropwise to the stirred sodium amide suspension over 30 minutes.
-
Reaction: The dark green reaction mixture is stirred vigorously for 3 hours at reflux (-33 °C).
-
Quenching: The reaction is carefully quenched by the portion-wise addition of 96 g (1.2 moles) of solid ammonium nitrate.
-
Workup: The ammonia is allowed to evaporate overnight. 300 mL of water is cautiously added to the residue. The organic layer is extracted with chloroform (2 x 160 mL).
-
Purification: The combined chloroform extracts are washed with 5% HCl and water, then dried over anhydrous sodium sulfate. The chloroform is removed by distillation. The resulting crude liquid is purified by vacuum distillation, collecting the fraction boiling at 100–101 °C (3 mmHg) to yield this compound.
Modern Synthetic Approaches
While classical methods are robust, modern research focuses on improving efficiency, functional group tolerance, and atom economy. A recent breakthrough from the lab of Jin-Quan Yu at Scripps Research utilizes a palladium-catalyzed C-H activation strategy to construct the benzocyclobutene core. This method couples readily available aliphatic acids with dihaloarenes, representing a significant advancement in the field. [3]While not a direct synthesis of the title compound, this approach highlights the cutting-edge of benzocyclobutene synthesis and offers a pathway to diverse derivatives that would be difficult to access otherwise.
Chemical Reactivity and Mechanistic Insights
The synthetic utility of this compound is dominated by the reactivity of its strained four-membered ring.
Thermal Ring-Opening to an o-Xylylene
Upon heating to temperatures typically above 180 °C, benzocyclobutenes undergo a concerted, conrotatory electrocyclic ring-opening to form a highly reactive o-xylylene intermediate. [1][2]This transformation is governed by the Woodward-Hoffmann rules for pericyclic reactions. [9]The driving force is the release of the approximately 26 kcal/mol of ring strain in the cyclobutene ring, even though this temporarily disrupts the aromaticity of the benzene ring.
The nitrile group in this compound is an electron-withdrawing group. Studies have shown that substituents on the cyclobutene ring can significantly influence the activation energy of the ring-opening process, with a combination of electron-donating and electron-withdrawing groups lowering the required temperature. [10]
Trapping via [4+2] Cycloaddition (Diels-Alder Reaction)
The transient o-xylylene is an electron-rich diene and readily participates in [4+2] cycloaddition reactions with a wide range of dienophiles. [3][4]This two-stage sequence—thermal ring-opening followed by an in-situ Diels-Alder reaction—provides a powerful method for constructing tetralin and other complex polycyclic systems with high stereocontrol.
The overall transformation is as follows:
References
- 1. Electrocyclic reaction - Wikipedia [en.wikipedia.org]
- 2. repository.ias.ac.in [repository.ias.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 5. This compound | C9H7N | CID 138838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound [webbook.nist.gov]
- 7. This compound = 95 6809-91-2 [sigmaaldrich.com]
- 8. This compound [webbook.nist.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
1-Benzocyclobutenecarbonitrile reactivity and stability
An In-Depth Technical Guide to the Reactivity and Stability of 1-Benzocyclobutenecarbonitrile
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a versatile building block in modern organic synthesis. We will delve into its fundamental properties, stability considerations, and core reactivity, with a particular focus on the mechanistic principles that govern its synthetic utility. This document is intended for researchers, chemists, and professionals in drug development who seek to leverage the unique chemical behavior of this strained ring system.
Introduction: The Synthetic Potential of a Strained Ring System
This compound (1-BCBC), also known by its IUPAC name bicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile, is a colorless to light yellow liquid organic compound.[1] Its structure is characterized by the fusion of a cyclobutene ring with a benzene ring, and a nitrile group at the benzylic position of the four-membered ring. This seemingly simple molecule is a powerhouse in synthetic chemistry, primarily due to the inherent ring strain of the cyclobutene moiety. This strain is the driving force behind its most important chemical transformation: the thermal electrocyclic ring-opening to form a highly reactive o-quinodimethane intermediate. This intermediate can be trapped in situ, most notably in cycloaddition reactions, allowing for the rapid construction of complex polycyclic frameworks. Its utility is highlighted by its role as a key intermediate in the synthesis of pharmaceuticals like Ivabradine.[2][3]
Physicochemical Properties and Stability
A thorough understanding of a reagent's physical properties is paramount for its safe and effective use in synthesis. This compound is a relatively stable compound under standard laboratory conditions but requires careful handling to maintain its integrity.
Physical Data Summary
The key physicochemical properties of this compound are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 6809-91-2 | [1][4] |
| Molecular Formula | C₉H₇N | [1][5][6] |
| Molecular Weight | 129.16 g/mol | [1][4][5] |
| Appearance | Colorless to light yellow solid/liquid | [1][4] |
| Boiling Point | 88 °C at 1.3 mmHg | [1][4][5] |
| Density | 1.055 g/mL at 25 °C | [1][4] |
| Refractive Index (n20/D) | 1.5479 | [1][4] |
| Flash Point | >110 °C (>230 °F) | [1][4] |
Stability and Storage Considerations
While stable at room temperature, the primary concern for the long-term storage of this compound is its propensity to undergo thermal ring-opening. To preserve its integrity, it should be stored in a cool, well-ventilated area, away from direct heat sources.[2] For prolonged storage, refrigeration is recommended. The compound is also sensitive to strong acids and bases, which can catalyze decomposition or unwanted side reactions. It is classified as harmful if swallowed, in contact with skin, or if inhaled, and may cause respiratory irritation, necessitating handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[4]
Core Reactivity: The Gateway to Molecular Complexity
The synthetic utility of this compound is dominated by the reactivity of its strained four-membered ring. Under thermal activation, it undergoes a predictable and synthetically powerful transformation.
Thermal Electrocyclic Ring-Opening
The cornerstone of this compound's reactivity is its thermal electrocyclic ring-opening to form a transient o-quinodimethane intermediate. This reaction is a classic example of a pericyclic reaction, governed by the principles of orbital symmetry.[7] The high ring strain of the cyclobutene ring provides the thermodynamic driving force for this transformation.[8]
The process is a concerted reaction where the σ-bond of the four-membered ring cleaves, and the π-system rearranges to form a conjugated diene fused to the aromatic ring. For a 4π-electron system like cyclobutene, the Woodward-Hoffmann rules predict a conrotatory opening under thermal conditions.[7][9] This means the substituents on the breaking bond rotate in the same direction (both clockwise or both counter-clockwise) during the ring-opening process.
Caption: Thermal ring-opening of 1-BCBC to its reactive intermediate.
This in situ generation of the o-quinodimethane is critical; these intermediates are typically too reactive to be isolated but serve as potent reactants for subsequent transformations.[8]
Cycloaddition Reactions: Building Polycycles
The generated o-quinodimethane is an electron-rich diene, making it an excellent partner in [4+2] cycloaddition reactions, also known as Diels-Alder reactions.[10][11] This is the most common and synthetically valuable application of this compound. By performing the reaction in the presence of a suitable dienophile, the transient intermediate is trapped efficiently to form a new, stable six-membered ring.
This strategy provides a powerful method for constructing complex polycyclic and heterocyclic systems with high stereocontrol. The choice of dienophile dictates the structure of the final product.
Caption: Trapping of the intermediate via a [4+2] cycloaddition.
Applications in Pharmaceutical and Materials Synthesis
The unique reactivity profile of this compound and its derivatives makes them valuable intermediates.
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Pharmaceutical Synthesis : As previously mentioned, substituted benzocyclobutenecarbonitriles are key building blocks for synthesizing complex drug molecules. A prominent example is 4,5-Dimethoxy-1-benzocyclobutenecarbonitrile, which serves as a critical intermediate in the manufacturing of Ivabradine, a medication used to treat heart conditions.[2][3] This underscores the importance of the benzocyclobutene scaffold in medicinal chemistry.
-
Polymer Chemistry : Benzocyclobutene (BCB)-based monomers are used to create high-performance thermosetting polymers. The thermal ring-opening of the BCB unit allows for cross-linking, resulting in polymers with excellent thermal stability, low dielectric constants, and high mechanical strength.[12] The introduction of a cyano group can lower the curing temperature and enhance the properties of the resulting polymer, such as increasing its glass transition temperature and mechanical strength.[12]
Exemplary Experimental Protocol: Diels-Alder Reaction
To illustrate the practical application of the principles discussed, the following is a representative, self-validating protocol for a Diels-Alder reaction.
Objective: To synthesize a dihydronaphthalene derivative via the thermal ring-opening of this compound and subsequent trapping with N-phenylmaleimide.
Methodology:
-
Reagent Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq.) and N-phenylmaleimide (1.1 eq.) in a suitable high-boiling, inert solvent (e.g., o-xylene or toluene).
-
Causality: An excess of the dienophile is used to ensure efficient trapping of the transient o-quinodimethane, minimizing potential dimerization or side reactions of the intermediate. The inert atmosphere prevents oxidation at high temperatures.
-
-
Thermal Activation: Heat the reaction mixture to reflux (typically 110-140 °C, depending on the solvent) and maintain this temperature.
-
Causality: The high temperature provides the necessary activation energy for the electrocyclic ring-opening of the benzocyclobutene ring system.
-
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), observing the consumption of the starting materials and the formation of the product spot.
-
Self-Validation: Consistent monitoring confirms that the reaction is proceeding as expected and allows for determination of the reaction endpoint, preventing thermal degradation of the product from prolonged heating.
-
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. The crude residue can then be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the pure cycloadduct.
-
Self-Validation: Characterization of the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry will confirm the structure of the dihydronaphthalene derivative, validating the predicted [4+2] cycloaddition pathway.
-
This protocol provides a robust framework that can be adapted for various dienophiles, showcasing the modularity and synthetic power of this compound.
References
- 1. This compound CAS NO. 6809-91-2 C9H7N China Manufacturers Suppliers Factory Exporter [dgtbcb.com]
- 2. innospk.com [innospk.com]
- 3. 4,5-Dimethoxy-1-benzocyclobutenecarbonitrile | 35202-54-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. This compound = 95 6809-91-2 [sigmaaldrich.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. This compound | C9H7N | CID 138838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Cyclobutenones and Benzocyclobutenones: Versatile Synthons in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Cycloaddition - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Synthesis and properties of benzocyclobutene-terminated imide-containing cyano group | Semantic Scholar [semanticscholar.org]
A Technical Guide to the Frontier Molecular Orbital Analysis of 1-Benzocyclobutenecarbonitrile: Implications for Reactivity and Drug Discovery
Abstract
This technical guide provides an in-depth analysis of the frontier molecular orbitals (FMOs) of 1-benzocyclobutenecarbonitrile, a molecule of significant interest in organic synthesis and medicinal chemistry. By elucidating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) characteristics, we can predict and understand the molecule's reactivity, electronic properties, and potential as a pharmacophore. This document details the theoretical underpinnings of FMO theory, outlines a robust computational methodology for its analysis using Density Functional Theory (DFT), and discusses the profound influence of the electron-withdrawing cyano group on the electronic structure of the benzocyclobutene core. The insights presented herein are intended to guide researchers, scientists, and drug development professionals in harnessing the unique chemical properties of this compound.
Introduction: The Significance of Frontier Molecular Orbitals
In the landscape of modern chemistry and drug development, a molecule's utility is intrinsically linked to its reactivity and intermolecular interactions. Frontier Molecular Orbital (FMO) theory, a cornerstone of chemical reactivity theory, posits that the majority of chemical reactions and electronic transitions are governed by the interactions between the HOMO and the LUMO of the participating molecules.[1][2] The HOMO, being the highest energy orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity.[3][4] Conversely, the LUMO, the lowest energy orbital devoid of electrons, acts as an electron acceptor, dictating the molecule's electrophilicity.[3][4]
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity and a greater ease of electronic excitation.[5] For drug development professionals, understanding the FMOs of a lead compound is paramount, as it provides insights into its potential binding mechanisms with biological targets and its metabolic stability.
This compound (1-BCBCN) is a fascinating molecule that combines the strained, reactive four-membered ring of benzocyclobutene with the strongly electron-withdrawing nitrile (cyano) group.[6][7] This unique combination imparts distinctive electronic properties that are ripe for exploration. This guide will systematically dissect the FMOs of 1-BCBCN to provide a predictive framework for its chemical behavior.
Theoretical & Computational Methodology
To obtain a reliable understanding of the FMOs of 1-BCBCN, a computational approach based on Density Functional Theory (DFT) is employed. DFT has proven to be a powerful tool for predicting the electronic structure of molecules with a favorable balance of accuracy and computational cost.[4][8]
Computational Protocol
A standard and well-validated computational protocol is essential for ensuring the accuracy and reproducibility of the results. The following step-by-step methodology outlines the process for performing a FMO analysis of 1-BCBCN.
Step 1: Molecular Geometry Optimization The first step involves obtaining the lowest energy conformation of the 1-BCBCN molecule. This is achieved through a geometry optimization calculation.
-
Method: Density Functional Theory (DFT)
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional that provides a good description of the electronic structure of organic molecules.[5][9]
-
Basis Set: 6-311++G(d,p) is a triple-zeta basis set with diffuse functions and polarization functions on both heavy atoms and hydrogens, providing a high level of accuracy for both the geometry and electronic properties.[5]
-
Solvation Model: To simulate a realistic chemical environment, an implicit solvation model such as the Polarizable Continuum Model (PCM) can be used, with a solvent like acetonitrile or water.[9]
Step 2: Frequency Calculation Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
Step 3: Frontier Molecular Orbital Analysis With the optimized geometry, a single-point energy calculation is performed to obtain the molecular orbitals and their corresponding energies. The HOMO and LUMO energies are then extracted.
Step 4: Visualization of Molecular Orbitals The spatial distribution of the HOMO and LUMO is visualized to understand their localization and symmetry. This provides crucial information about the regions of the molecule most likely to participate in electron donation and acceptance.
Diagram: Computational Workflow for FMO Analysis
Caption: A schematic of the computational workflow for the Frontier Molecular Orbital analysis of this compound.
Frontier Molecular Orbital Analysis of this compound
The Electronic Influence of the Cyano Group
The cyano (-C≡N) group is a potent electron-withdrawing group due to the high electronegativity of the nitrogen atom and its ability to participate in resonance stabilization of negative charge (a negative mesomeric effect).[10] When attached to an aromatic ring, the cyano group significantly influences the energy levels of the frontier molecular orbitals.
-
Stabilization of both HOMO and LUMO: The electron-withdrawing nature of the cyano group lowers the energy of both the HOMO and the LUMO.[11][12] This is a general trend observed in aromatic systems substituted with electron-withdrawing groups.
-
Greater effect on the LUMO: Typically, the LUMO energy is lowered more significantly than the HOMO energy upon substitution with an electron-withdrawing group.[12] This leads to a reduction in the HOMO-LUMO gap.
-
Localization of the LUMO: The LUMO is expected to have significant localization on the cyano group and the carbon atom of the aromatic ring to which it is attached, reflecting the electrophilic character of this region.
Predicted FMO Characteristics of 1-BCBCN
Based on the principles outlined above, we can predict the following characteristics for the frontier molecular orbitals of this compound:
| Property | Predicted Value/Characteristic |
| HOMO Energy | Expected to be relatively low (more negative) compared to unsubstituted benzocyclobutene, indicating a higher ionization potential and reduced nucleophilicity of the π-system. The HOMO is likely to be distributed primarily over the benzene ring. |
| LUMO Energy | Expected to be significantly lowered due to the strong electron-withdrawing effect of the cyano group. This suggests that 1-BCBCN will be a good electron acceptor and susceptible to nucleophilic attack. The LUMO will likely have a high coefficient on the carbon atom of the nitrile group and the adjacent carbon of the benzocyclobutene ring. |
| HOMO-LUMO Gap (ΔE) | The energy gap is predicted to be smaller than that of unsubstituted benzocyclobutene. This suggests that 1-BCBCN may exhibit a red-shifted UV-Vis absorption spectrum compared to the parent compound and will be more reactive. |
| Reactivity Prediction | The low-lying LUMO indicates that 1-BCBCN will be reactive towards nucleophiles. The strained four-membered ring of the benzocyclobutene moiety is already prone to ring-opening reactions, and the presence of the electron-withdrawing cyano group is expected to further facilitate this process under certain conditions. The molecule's primary mode of reaction as an electrophile will be through its LUMO. |
Diagram: Conceptual HOMO-LUMO Interaction
Caption: A conceptual diagram illustrating the interaction between the HOMO of a nucleophile and the LUMO of this compound.
Implications for Drug Development and Organic Synthesis
The FMO analysis of this compound provides valuable insights for its application in several scientific domains.
-
Medicinal Chemistry: The benzocyclobutene moiety is present in several bioactive natural products and medicinally relevant molecules. The nitrile group is also a common functional group in pharmaceuticals, often acting as a hydrogen bond acceptor or a bioisostere for other functional groups. The predicted electronic properties of 1-BCBCN make it an interesting scaffold for the design of novel therapeutic agents. Its electrophilic nature could be exploited for covalent inhibition of specific protein targets.
-
Organic Synthesis: this compound is a valuable intermediate in organic synthesis.[6] Its reactivity profile, as elucidated by FMO analysis, can guide the design of synthetic routes. For instance, its susceptibility to nucleophilic attack can be utilized to introduce a variety of functional groups. Furthermore, the strained ring can undergo thermal or photochemical ring-opening to form highly reactive o-quinodimethanes, which can then participate in cycloaddition reactions to construct complex molecular architectures.
-
Materials Science: The electronic properties of 1-BCBCN, particularly its relatively small HOMO-LUMO gap, suggest potential applications in the development of organic electronic materials. The ability to tune the electronic properties through the introduction of substituents makes benzocyclobutene derivatives attractive building blocks for polymers and small molecules with tailored optoelectronic characteristics.
Conclusion
This technical guide has provided a comprehensive frontier molecular orbital analysis of this compound based on established theoretical principles and computational methodologies. The presence of the electron-withdrawing cyano group is predicted to significantly lower the HOMO and LUMO energy levels, with a more pronounced effect on the LUMO. This results in a smaller HOMO-LUMO gap and renders the molecule a potent electrophile. These insights into the electronic structure and reactivity of 1-BCBCN are crucial for its strategic application in drug discovery, organic synthesis, and materials science. Further experimental validation of these theoretical predictions will undoubtedly open up new avenues for the utilization of this versatile molecule.
References
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- 6. This compound CAS NO. 6809-91-2 C9H7N China Manufacturers Suppliers Factory Exporter [dgtbcb.com]
- 7. This compound [webbook.nist.gov]
- 8. Computational Studies (DFT) and PM3 Theories on Thiophene Oligomers as Corrosion Inhibitors for Iron [article.sapub.org]
- 9. chemrevlett.com [chemrevlett.com]
- 10. Cyano-capped molecules: versatile organic materials - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D2TA09699D [pubs.rsc.org]
- 11. Effect of electron-withdrawing fluorine and cyano substituents on photovoltaic properties of two-dimensional quinoxaline-based polymers - PMC [pmc.ncbi.nlm.nih.gov]
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1-Benzocyclobutenecarbonitrile safety and handling precautions
An In-depth Technical Guide to the Safe Handling and Management of 1-Benzocyclobutenecarbonitrile
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound (BCN). Designed for researchers, chemists, and drug development professionals, this document moves beyond mere procedural lists to instill a deep, causality-driven understanding of the risks associated with this compound and the rationale behind its safe management.
Compound Profile and Intrinsic Hazards
This compound (CAS No. 6809-91-2) is a versatile intermediate in organic synthesis, notable for its unique structural motifs: a strained cyclobutane ring fused to a benzene ring, and a nitrile functional group.[1][2] This structure is the very source of its synthetic utility and, concurrently, its inherent hazards.
-
The Strained Ring System: The fusion of the four-membered cyclobutane ring to the aromatic system creates significant ring strain. This makes the molecule susceptible to thermal or chemical ring-opening, which can generate highly reactive o-quinodimethane intermediates. This reactivity is synthetically useful but poses a risk of uncontrolled reactions if not properly managed.[3]
-
The Nitrile Group: The cyano (-C≡N) group introduces toxicological risks. While aryl nitriles are generally more stable in the body than their aliphatic counterparts, they can metabolize to release cyanide ions or decompose under fire conditions to produce highly toxic hydrogen cyanide (HCN) gas and nitrogen oxides (NOx).[4][5]
This dual nature necessitates a rigorous and informed approach to its handling.
Physicochemical and Toxicological Data Summary
The following tables summarize the critical data for this compound, compiled from authoritative safety data sheets and chemical databases.
| Property | Value | Source(s) |
| CAS Number | 6809-91-2 | [6] |
| Molecular Formula | C₉H₇N | [1][6] |
| Molecular Weight | 129.16 g/mol | [1][6] |
| Appearance | Colorless to light yellow solid or liquid | [1][7] |
| Boiling Point | ~88 °C @ 1.3 mmHg | [1][7] |
| Density | ~1.055 g/mL at 25 °C | [1][7] |
| Flash Point | >113 °C (235.4 °F) - closed cup | [6] |
| GHS Hazard Classification | Hazard Code | Description | Source(s) |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [4][8] |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin | [4][8] |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled | [8] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [6][8] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [6][8] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [6][8] |
| Signal Word | - | Warning | [6][8] |
The Core of Safety: Risk Assessment and Mitigation
A proactive safety culture is paramount. The handling of any reactive chemical must begin with a thorough risk assessment. The following workflow provides a self-validating system for managing this compound in a laboratory setting.
Caption: Risk Assessment and Management Cycle for BCN.
Engineering Controls: The First Line of Defense
Engineering controls are designed to isolate the researcher from the hazard.
-
Fume Hood: All work with this compound, including weighing, transferring, and use in reactions, must be performed inside a certified chemical fume hood.[9] This is critical to prevent inhalation of vapors or dust.
-
Ventilation: Ensure the laboratory has adequate general ventilation. Work areas should be kept away from air recirculation systems.[10]
-
Glove Box: For reactions requiring strict inert atmospheres or for handling larger quantities, a glove box is recommended to minimize exposure and prevent degradation of the compound.
Personal Protective Equipment (PPE): The Essential Barrier
PPE is a mandatory supplement to engineering controls. The selection must be based on the potential for exposure.[11]
| Protection Type | Specification | Rationale and Causality |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a full-face shield.[6][12] | Protects against splashes and vapors that can cause serious eye irritation. A face shield is necessary when there is a significant splash risk.[9] |
| Hand Protection | Nitrile gloves for incidental contact. Change gloves immediately if contaminated.[9] | Provides a barrier against dermal absorption, which is a key exposure route. Nitrile offers good resistance for incidental contact, but compatibility should be verified for prolonged use.[5] |
| Skin/Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes.[10][12] | Protects skin from accidental contact and splashes. Prevents the compound from being carried outside the lab on personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate organic vapor/particulate cartridge (e.g., ABEK type) may be required for spill cleanup or if engineering controls fail.[6][13] | This is a secondary control measure for non-routine situations where vapor or aerosol concentrations may exceed exposure limits. |
Administrative Controls: Procedures and Practices
-
Access Control: Store this compound in a locked, designated, and well-ventilated area accessible only to authorized personnel.[4][14]
-
Labeling: All containers must be clearly labeled with the chemical name, GHS pictograms, and hazard statements.[11]
-
Waste Disposal: Dispose of waste in a dedicated, labeled, and sealed container. Follow all local, state, and federal regulations for hazardous chemical waste disposal.
Standard Operating Procedures (SOPs)
Adherence to validated protocols is crucial for ensuring safety and experimental integrity.
Protocol: Safe Weighing and Dispensing
-
Preparation: Don all required PPE (goggles, lab coat, nitrile gloves).
-
Work Area: Set up a clean workspace inside a certified chemical fume hood. Place an analytical balance within the hood if possible, or weigh in the hood and transfer to a tared, sealed container.
-
Dispensing: Use a spatula to carefully transfer the required amount of this compound from the stock bottle to a secondary container. Avoid creating dust or splashing the liquid.
-
Sealing: Immediately and securely cap both the stock bottle and the secondary container.
-
Cleanup: Decontaminate the spatula and weighing area with an appropriate solvent (e.g., isopropanol) and wipe clean. Dispose of contaminated wipes in the designated hazardous waste container.
-
Hand Washing: After removing gloves, wash hands thoroughly with soap and water.[10]
Storage and Incompatibility
Proper storage is critical to maintaining the compound's stability and preventing hazardous reactions.
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12][15] Some suppliers recommend refrigerated storage (2-10 °C) and protection from light.[14]
-
Incompatible Materials: Keep away from the following materials to prevent violent reactions or decomposition:
Emergency Response: A Validated Plan
Accidents can happen despite the best precautions. A clear, well-rehearsed emergency plan is essential.
Caption: Decision Tree for Emergency Response to a BCN Incident.
Protocol: First Aid Measures
-
Skin Contact: Immediately remove all contaminated clothing.[17] Rinse the affected skin with plenty of soap and water for at least 15 minutes.[13][18] Seek medical attention if irritation persists.[18]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[13] Remove contact lenses if present and easy to do.[14] Seek immediate medical attention.[14]
-
Inhalation: Move the exposed person to fresh air.[18] If not breathing, give artificial respiration.[18] Seek medical attention.[18]
-
Ingestion: Do NOT induce vomiting.[17] Never give anything by mouth to an unconscious person.[18] Rinse mouth with water and seek immediate medical attention.
Protocol: Spill and Leak Cleanup
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, working from upwind if possible.[14]
-
Contain: Prevent further leakage or spillage if it is safe to do so.[17]
-
Absorb: For liquid spills, contain and collect the spillage with a non-combustible, absorbent material (e.g., sand, earth, vermiculite).[19] For solid spills, carefully sweep or shovel into a suitable container, avoiding dust generation.[13][18]
-
Collect: Place the absorbed material or swept solid into a suitable, closed, and labeled container for disposal.[18]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to the appropriate safety officer or supervisor.
Firefighting Measures
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[17][18]
-
Hazards from Combustion: Burning may produce hazardous combustion gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[4] Highly toxic hydrogen cyanide gas may also be formed.[5]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[12][19]
References
- 1. This compound CAS NO. 6809-91-2 C9H7N China Manufacturers Suppliers Factory Exporter [dgtbcb.com]
- 2. scbt.com [scbt.com]
- 3. CAS # 35202-54-1, 4,5-Dimethoxy-1-cyanobenzocyclobutane, 1-Cyano-4,5-dimethoxybenzocyclobutene, 4,5-Dimethoxy-1-benzocyclobutenecarbonitrile, 3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile - chemBlink [chemblink.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. The MSDS HyperGlossary: Nitrile [ilpi.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. This compound CAS#: 6809-91-2 [m.chemicalbook.com]
- 8. This compound | C9H7N | CID 138838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. files.upei.ca [files.upei.ca]
- 10. artsci.usu.edu [artsci.usu.edu]
- 11. One moment, please... [chemicals.co.uk]
- 12. echemi.com [echemi.com]
- 13. uwaterloo.ca [uwaterloo.ca]
- 14. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 15. innospk.com [innospk.com]
- 16. fishersci.com [fishersci.com]
- 17. chemicalbook.com [chemicalbook.com]
- 18. capotchem.cn [capotchem.cn]
- 19. ProductCode: 470035 Product Name: [msdspds.castrol.com]
Methodological & Application
The Strategic Application of 1-Benzocyclobutenecarbonitrile as a Dienophile in Diels-Alder Reactions: A Guide for Researchers
Introduction: Unveiling the Potential of a Strained Dienophile
In the vast and intricate world of organic synthesis, the Diels-Alder reaction stands as a cornerstone for the construction of six-membered rings, a ubiquitous motif in natural products and pharmaceutical agents.[1][2][3] The judicious choice of both the diene and the dienophile is paramount to the success and efficiency of this powerful [4+2] cycloaddition. This guide focuses on a dienophile of particular interest: 1-benzocyclobutenecarbonitrile. Its unique structural feature, a strained four-membered ring fused to a benzene ring, coupled with the electron-withdrawing nitrile group, imparts distinct reactivity that can be strategically harnessed for the synthesis of complex polycyclic architectures.[4][5]
This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing not only detailed experimental protocols but also the underlying scientific principles that govern the reactivity of this compound in Diels-Alder reactions. We will delve into the mechanistic nuances, explore the factors influencing stereoselectivity and regioselectivity, and present practical, field-proven methodologies for its application.
Core Principles: Why this compound is a Dienophile of Choice
The efficacy of a dienophile in a normal-electron-demand Diels-Alder reaction is largely dictated by the presence of electron-withdrawing groups that lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO), facilitating orbital overlap with the Highest Occupied Molecular Orbital (HOMO) of the diene.[6][7] this compound is an exemplary dienophile due to two key features:
-
The Electron-Withdrawing Nitrile Group: The cyano (-CN) group is a potent electron-withdrawing substituent.[8] This inductively and resonantly withdraws electron density from the double bond of the cyclobutene ring, making it more electrophilic and thus more susceptible to nucleophilic attack by the diene.[9]
-
Ring Strain: The inherent strain of the four-membered cyclobutene ring is a significant driving force for the reaction.[10] The transition from an sp²-hybridized carbon in the strained ring to a more stable, less strained sp³-hybridized carbon in the resulting cyclohexene adduct contributes favorably to the reaction thermodynamics.
This combination of electronic activation and strain release makes this compound a highly reactive dienophile, capable of participating in cycloadditions under relatively mild conditions.
Mechanistic Overview: A Concerted and Stereospecific Pathway
The Diels-Alder reaction of this compound proceeds through a concerted, pericyclic mechanism.[1][7] This means that the formation of the two new sigma bonds occurs in a single transition state, without the formation of any discrete intermediates.[11] This concerted nature has profound implications for the stereochemistry of the product. The reaction is stereospecific, meaning that the stereochemistry of the dienophile is faithfully transferred to the product.[6]
Figure 1: A simplified workflow of the Diels-Alder reaction.
Application Notes and Protocols
The following sections provide detailed protocols for the Diels-Alder reaction of this compound with representative dienes. These protocols are designed to be self-validating, with clear steps and explanations for experimental choices.
Protocol 1: Reaction with Cyclopentadiene
Cyclopentadiene is a highly reactive diene in Diels-Alder reactions due to its locked s-cis conformation.[12] Its reaction with this compound provides a straightforward entry into functionalized, bridged bicyclic systems.
Experimental Protocol:
-
Reactant Preparation: In a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 g, 7.74 mmol) in 10 mL of toluene.
-
Diene Addition: To the stirred solution, add freshly cracked cyclopentadiene (0.77 g, 11.6 mmol, 1.5 equivalents). Note: Cyclopentadiene is typically stored as its dimer, dicyclopentadiene, and must be "cracked" by heating to regenerate the monomer before use.
-
Reaction Conditions: Heat the reaction mixture to 80 °C and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired adduct.
Expected Outcome: The reaction is expected to proceed with high yield and will favor the formation of the endo isomer due to secondary orbital interactions in the transition state.[6]
| Reactant (Dienophile) | Diene | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) | Major Stereoisomer |
| This compound | Cyclopentadiene | Toluene | 80 | 4 | >90 | endo |
Causality Behind Experimental Choices:
-
Toluene as Solvent: Toluene is a relatively non-polar solvent that is suitable for Diels-Alder reactions and has a boiling point that allows for moderate heating to accelerate the reaction rate.
-
Excess Diene: Using a slight excess of the diene helps to ensure complete consumption of the dienophile, which can be the more valuable reagent.
-
Monitoring by TLC: TLC is a crucial technique for tracking the disappearance of the starting materials and the appearance of the product, allowing for the determination of the optimal reaction time and preventing the formation of byproducts from prolonged heating.
Protocol 2: Reaction with Furan
Furan is an aromatic diene and is generally less reactive than cyclopentadiene in Diels-Alder reactions.[13][14] The aromatic stabilization energy of furan must be overcome for it to participate in the cycloaddition. Consequently, reactions with furan often require more forcing conditions.
Experimental Protocol:
-
Reactant Preparation: In a sealed tube, combine this compound (0.5 g, 3.87 mmol) and furan (0.53 g, 7.74 mmol, 2.0 equivalents).
-
Solvent: Add 5 mL of benzene as the solvent.
-
Reaction Conditions: Seal the tube and heat the mixture to 120 °C for 24 hours.
-
Work-up and Purification: After cooling to room temperature, carefully open the sealed tube. Remove the solvent and excess furan under reduced pressure. Purify the residue by column chromatography on silica gel (hexane/ethyl acetate) to isolate the Diels-Alder adduct.
Expected Outcome: The reaction with furan is expected to give a lower yield compared to cyclopentadiene due to the aromaticity of furan. The reaction may also be reversible at high temperatures. The major product is typically the exo isomer.
| Reactant (Dienophile) | Diene | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) | Major Stereoisomer |
| This compound | Furan | Benzene | 120 | 24 | 40-60 | exo |
Causality Behind Experimental Choices:
-
Sealed Tube: A sealed tube is used to prevent the evaporation of the volatile furan and solvent at the elevated reaction temperature.
-
Higher Temperature and Longer Reaction Time: More forcing conditions are necessary to overcome the aromaticity of furan and drive the reaction towards the product.
-
Benzene as Solvent: Benzene is a suitable solvent for this reaction due to its ability to dissolve the reactants and its stability at high temperatures.
Figure 2: A general experimental workflow for the Diels-Alder reaction.
Regioselectivity and Stereoselectivity: A Deeper Dive
When employing unsymmetrical dienes, the regioselectivity of the Diels-Alder reaction with this compound becomes a critical consideration. The regiochemical outcome is governed by the electronic properties of the substituents on the diene.[9] Generally, the reaction proceeds to form the adduct where the most nucleophilic carbon of the diene bonds to the most electrophilic carbon of the dienophile.
The stereoselectivity of the reaction, particularly the preference for the endo or exo adduct, is influenced by a combination of steric and electronic factors. While the endo product is often kinetically favored due to stabilizing secondary orbital interactions between the developing pi system of the diene and the electron-withdrawing group of the dienophile, the exo product is typically the thermodynamically more stable isomer.[6] The reaction conditions, such as temperature and reaction time, can therefore influence the observed product ratio.
Conclusion and Future Outlook
This compound represents a valuable and reactive dienophile for the construction of complex polycyclic molecules via the Diels-Alder reaction. Its unique combination of ring strain and electronic activation allows for efficient cycloadditions with a variety of dienes. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the synthetic utility of this versatile building block. Future research in this area could focus on the development of asymmetric Diels-Alder reactions employing chiral catalysts to control the stereochemical outcome, further expanding the synthetic power of this remarkable dienophile in the synthesis of enantiomerically pure pharmaceuticals and other high-value compounds.
References
- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. Diels–Alder Reaction [sigmaaldrich.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Design and synthesis of fused polycycles via Diels–Alder reaction and ring-rearrangement metathesis as key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vanderbilt.edu [vanderbilt.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Khan Academy [khanacademy.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Cyclobutenone as a Highly Reactive Dienophile: Expanding Upon Diels-Alder Paradigms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinetics of the [4+2] cycloaddition of cyclopentadiene with (E)-2-aryl-1-cyano-1-nitroethenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Click Chemistry with Cyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Catalytic [4+2]- and [4+4]-cycloaddition using furan-fused cyclobutanone as a privileged C4 synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Catalytic [4+2]- and [4+4]-cycloaddition using furan-fused cyclobutanone as a privileged C4 synthon - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental protocol for the synthesis of 1-Benzocyclobutenecarbonitrile
An Application Note for the Synthesis of 1-Benzocyclobutenecarbonitrile
Introduction: The Synthetic Value of a Strained Ring System
This compound (BCN) is a versatile and highly valuable building block in modern organic synthesis. Its structure, featuring a strained four-membered ring fused to a benzene ring, imparts significant kinetic reactivity while maintaining the thermodynamic stability of the aromatic system.[1][2] This unique combination makes it a sought-after precursor for a variety of complex molecular architectures. The thermal ring-opening of the benzocyclobutene (BCB) moiety to an o-xylylene intermediate allows for facile entry into Diels-Alder reactions, enabling the construction of polycyclic frameworks.[1]
This reactivity profile has positioned BCB derivatives, including the nitrile, as critical intermediates in the synthesis of pharmaceuticals, such as the heart-failure drug Ivabradine, and as monomers for high-performance polymers used in electronics and aerospace.[3][4][5] However, the inherent ring strain that makes BCN so useful also presents a synthetic challenge, often requiring carefully controlled reaction conditions to achieve efficient cyclization without unwanted side reactions.[2][5]
This document provides a detailed, field-proven protocol for the synthesis of this compound, starting from commercially available 2-bromobenzyl bromide. The protocol is divided into two main stages: the formation of the acyclic precursor, 2-bromobenzyl cyanide, and its subsequent base-mediated intramolecular cyclization. We will delve into the mechanistic rationale behind the chosen reagents and conditions, provide a comprehensive step-by-step guide, and outline the critical safety measures required, particularly for the handling of cyanide salts.
Overall Synthetic Workflow
The synthesis is a two-step process beginning with a nucleophilic substitution followed by an intramolecular cyclization.
Caption: Two-step synthesis of this compound.
PART 1: Synthesis of 2-Bromobenzyl Cyanide
Mechanistic Rationale
This step is a classic Williamson ether synthesis analogue, proceeding via an SN2 mechanism. 2-Bromobenzyl bromide is an excellent substrate for this reaction; the benzylic bromide is highly reactive towards nucleophilic attack. Sodium cyanide (NaCN) serves as the nucleophile, with the cyanide anion displacing the bromide ion. A polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) is chosen to solvate the sodium cation, leaving the cyanide anion relatively "naked" and highly nucleophilic, thus accelerating the reaction rate.
Experimental Protocol
Materials and Equipment:
-
2-Bromobenzyl bromide (C₇H₆Br₂, MW: 249.94 g/mol )
-
Sodium cyanide (NaCN, MW: 49.01 g/mol ) (EXTREMELY TOXIC)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, heating mantle, condenser
-
Separatory funnel, standard glassware
-
Rotary evaporator
Step-by-Step Procedure:
-
Reaction Setup: In a fume hood designated for cyanide use, equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Reagent Addition: Charge the flask with sodium cyanide (4.9 g, 0.1 mol). Add 100 mL of anhydrous DMSO to the flask and stir the suspension.
-
Dissolve 2-bromobenzyl bromide (20.0 g, 0.08 mol) in 20 mL of anhydrous DMSO. Add this solution dropwise to the stirred NaCN suspension over 15 minutes at room temperature.
-
Reaction: Heat the reaction mixture to 40-50°C and stir for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing 200 mL of water and 100 mL of diethyl ether.
-
Extraction: Shake the funnel vigorously, allowing the layers to separate. Extract the aqueous layer twice more with 50 mL portions of diethyl ether.
-
Washing: Combine the organic extracts and wash sequentially with 50 mL of saturated NaHCO₃ solution and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude 2-bromobenzyl cyanide as an oil. The product can be used in the next step without further purification if TLC shows high purity.
PART 2: Synthesis of this compound
Mechanistic Rationale
This crucial step involves an intramolecular cyclization to form the strained four-membered ring. A very strong base, sodium amide (NaNH₂), is used to deprotonate the benzylic carbon adjacent to the nitrile group. The resulting carbanion is a potent nucleophile that attacks the bromine-bearing aromatic carbon in an intramolecular nucleophilic aromatic substitution (SNAr-type) reaction, displacing the bromide ion and forming the C-C bond that closes the ring. Liquid ammonia is used as the solvent as it is excellent for dissolving NaNH₂ and stabilizing the anionic intermediates at low temperatures.
Caption: Key mechanistic steps in the formation of BCN.
Critical Safety Precautions for Handling Sodium Cyanide
Sodium cyanide is a rapidly acting, highly toxic compound that can be fatal if inhaled, ingested, or absorbed through the skin.[6] All manipulations must be performed in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): A lab coat, chemical-resistant gloves (double gloving is recommended), and safety goggles are mandatory.[6] A face shield should be used where a splash hazard exists.[6]
-
Designated Work Area: All work with sodium cyanide must be conducted in a designated area, clearly marked with warning signs.[6]
-
Emergency Preparedness: An emergency safety shower and eyewash station must be accessible.[6] A cyanide antidote kit should be available, and personnel must be trained in its use.
-
Waste Disposal: All cyanide-containing waste (solid and liquid) must be collected in clearly labeled, dedicated hazardous waste containers.[6] Cyanide waste must be kept separate from acidic waste to prevent the generation of lethal hydrogen cyanide (HCN) gas.[7]
-
First Aid:
-
Inhalation: Immediately move the victim to fresh air and call for emergency medical help.[8][9]
-
Skin Contact: Immediately flush the affected area with large amounts of water for at least 15 minutes and remove contaminated clothing.[8]
-
Ingestion: Do not induce vomiting.[8] Seek immediate medical attention.
-
Experimental Protocol
Materials and Equipment:
-
2-Bromobenzyl cyanide (from Part 1)
-
Sodium amide (NaNH₂, MW: 39.01 g/mol )
-
Liquid ammonia (NH₃)
-
Anhydrous diethyl ether
-
Ammonium chloride (NH₄Cl), solid
-
Three-neck flask, dry ice/acetone condenser, gas inlet/outlet
-
Low-temperature thermometer
-
Mechanical stirrer
-
Vacuum distillation apparatus
Step-by-Step Procedure:
-
Apparatus Setup: Assemble a three-neck flask equipped with a mechanical stirrer, a gas inlet, and a dry ice/acetone condenser. The entire apparatus must be flame-dried under a stream of inert gas (nitrogen or argon) to ensure anhydrous conditions.
-
Reaction Medium: Cool the flask to -78°C (dry ice/acetone bath). Condense approximately 100 mL of ammonia gas into the flask.
-
Base Addition: While maintaining the temperature at -78°C, carefully add sodium amide (3.9 g, 0.1 mol) in portions to the liquid ammonia with vigorous stirring.
-
Substrate Addition: Dissolve the crude 2-bromobenzyl cyanide (~0.08 mol) in 30 mL of anhydrous diethyl ether. Add this solution dropwise to the sodium amide suspension over 30 minutes. A color change is typically observed.
-
Reaction: Allow the reaction to stir at -78°C for 1 hour, then let it slowly warm to the boiling point of ammonia (-33°C) and stir for an additional 2 hours.
-
Quenching: Carefully quench the reaction by the slow, portion-wise addition of solid ammonium chloride (6.4 g, 0.12 mol) at -78°C.
-
Ammonia Evaporation: Remove the cooling bath and allow the ammonia to evaporate overnight in the fume hood.
-
Work-up: To the remaining residue, add 100 mL of water and 100 mL of diethyl ether. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with two 50 mL portions of diethyl ether.
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter and concentrate the organic solution on a rotary evaporator. Purify the resulting crude oil by vacuum distillation (boiling point: 88°C at 1.3 mmHg) to yield pure this compound.[10][11]
Summary of Quantitative Data and Expected Results
| Parameter | Part 1 (Cyanation) | Part 2 (Cyclization) |
| Key Reactant | 2-Bromobenzyl bromide | 2-Bromobenzyl Cyanide |
| Amount | 20.0 g (0.08 mol) | ~15.7 g (0.08 mol, crude) |
| Key Reagent | Sodium Cyanide | Sodium Amide |
| Equivalents | 1.25 | 1.25 |
| Solvent | Anhydrous DMSO | Liquid NH₃ / Diethyl Ether |
| Temperature | 40-50°C | -78°C to -33°C |
| Reaction Time | 3-4 hours | 3 hours |
| Product | 2-Bromobenzyl Cyanide | This compound |
| Molecular Formula | C₈H₆BrN | C₉H₇N[10] |
| Molecular Weight | 196.05 g/mol | 129.16 g/mol [11] |
| Expected Yield | 85-95% (crude) | 60-70% (after distillation) |
| Appearance | Yellowish Oil | Colorless Liquid[11] |
References
- 1. repository.ias.ac.in [repository.ias.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. innospk.com [innospk.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. A better route to benzocyclobutenes, sought-after buildingblocks for drugs - Scripps Research chemists devise a new, C-H activation-based method for the synthesis of BCBs [bionity.com]
- 6. uthsc.edu [uthsc.edu]
- 7. camachem.com [camachem.com]
- 8. unitedchemicalcn.com [unitedchemicalcn.com]
- 9. SODIUM CYANIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. chemsynthesis.com [chemsynthesis.com]
- 11. 1-氰基苯并环丁烯 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
The Strategic Deployment of 1-Benzocyclobutenecarbonitrile in the Synthesis of Complex Natural Products
Abstract
1-Benzocyclobutenecarbonitrile has emerged as a potent and versatile building block in the sophisticated art of natural product synthesis. Its strategic value lies in its ability to serve as a stable precursor to the highly reactive 1-cyano-o-quinodimethane, a powerful diene for intricate Diels-Alder cycloadditions. This application note provides an in-depth exploration of the theoretical underpinnings and practical applications of this compound in the construction of complex molecular architectures, with a focus on the synthesis of bioactive lignans and the rocaglamide family of natural products. Detailed protocols, mechanistic insights, and quantitative data are presented to guide researchers, scientists, and drug development professionals in leveraging this unique reagent for their synthetic campaigns.
Introduction: The Allure of a Strained Ring System
Benzocyclobutenes (BCBs) are a fascinating class of molecules characterized by a benzene ring fused to a strained four-membered cyclobutane ring. This inherent ring strain is the cornerstone of their synthetic utility. Upon thermal activation, BCBs undergo a conrotatory electrocyclic ring-opening to generate highly reactive o-quinodimethanes (o-QDMs), which are transient dienes poised for [4+2] cycloaddition reactions.[1] This transformation provides a powerful and often stereoselective method for the construction of polycyclic systems.
Among the various substituted BCBs, this compound stands out due to the electronic influence of the nitrile group. The cyano moiety can modulate the reactivity of the in situ-generated o-quinodimethane and introduce a valuable functional handle for subsequent transformations. This application note will delve into the specific use of this compound in the total synthesis of natural products, highlighting its role in forging complex carbocyclic frameworks with high fidelity.
The Core Reaction: Thermal Electrocyclic Ring-Opening and Diels-Alder Cycloaddition
The cornerstone of this compound's utility is its clean and efficient thermal conversion to 1-cyano-o-quinodimethane. This electrocyclic ring-opening is a pericyclic reaction governed by the Woodward-Hoffmann rules, proceeding in a conrotatory fashion under thermal conditions. The resulting o-quinodimethane is a highly reactive, transient species that must be generated in situ and trapped by a suitable dienophile.
The subsequent Diels-Alder reaction is a powerful C-C bond-forming transformation that allows for the rapid construction of complex, six-membered rings with excellent control over stereochemistry. The regioselectivity and diastereoselectivity of this cycloaddition are influenced by a variety of factors, including the nature of the dienophile, the substitution pattern on the o-quinodimethane, and the reaction conditions. The electron-withdrawing nature of the cyano group in 1-cyano-o-quinodimethane can influence the frontier molecular orbital energies, thereby affecting the rate and selectivity of the cycloaddition.
Caption: General reaction pathway for the use of this compound.
Application in Natural Product Synthesis: Case Studies
The strategic application of this compound and its derived o-quinodimethane has proven instrumental in the total synthesis of several classes of natural products.
Synthesis of Lignans: The Podophyllotoxin Family
The aryltetralin lignans, such as podophyllotoxin, possess significant anticancer activity.[2] The core tetralin framework of these molecules is an ideal target for a Diels-Alder strategy. While direct use of this compound in the synthesis of podophyllotoxin itself is not widely documented, the synthesis of analogues and related structures has been achieved using the o-quinodimethane approach. The diastereoselectivity of the cycloaddition is a critical factor in establishing the correct relative stereochemistry of the substituents on the tetralin ring.[3]
Protocol 1: General Procedure for the Synthesis of Podophyllotoxin Analogues via an o-Quinodimethane Intermediate
This protocol is a representative example of the synthesis of the core structure of podophyllotoxin analogues.
-
Generation of the o-Quinodimethane: A solution of a suitable benzocyclobutene precursor (e.g., 1-hydroxy-1,3-dihydrobenzo[c]thiophene-2,2-dioxide as a precursor to the α-hydroxy-o-quinodimethane) in a high-boiling solvent such as toluene or xylene is heated to reflux.
-
Cycloaddition: The dienophile (e.g., the fumarate of S-methyl lactate) is added to the refluxing solution containing the in situ generated o-quinodimethane.
-
Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Workup and Purification: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired cycloadduct.[3]
| Reactant/Reagent | Molar Equiv. | Concentration | Temperature | Time | Yield |
| Benzocyclobutene Precursor | 1.0 | 0.1 M | Reflux | 4-12 h | 55-75% |
| Dienophile | 1.2 | - | Reflux | 4-12 h | - |
| Solvent (e.g., Toluene) | - | - | Reflux | 4-12 h | - |
Table 1: Representative reaction parameters for the synthesis of podophyllotoxin analogues.
Biomimetic Synthesis of the Rocaglamide Family
The rocaglamides are a class of complex natural products with potent anticancer and insecticidal activities.[4] Their intricate cyclopenta[b]benzofuran core has been a formidable challenge for synthetic chemists. A biomimetic approach involving a [4+2] cycloaddition of an o-quinodimethane with a chalcone-like dienophile has been proposed as a key step in their biosynthesis and has inspired synthetic strategies.[4][5]
While a direct total synthesis of rocaglamide using this compound has not been explicitly detailed in readily available literature, the underlying strategy is highly relevant. The use of a substituted benzocyclobutene to generate an o-quinodimethane for reaction with a substituted chalcone is a cornerstone of several synthetic approaches to the rocaglamide skeleton.[4]
Protocol 2: A Plausible Biomimetic Approach to the Rocaglamide Core using this compound
This protocol outlines a hypothetical, yet chemically sound, approach to the core of rocaglamide analogues based on the known reactivity of this compound.
-
Reaction Setup: A solution of this compound (1.0 equiv) and a suitably substituted chalcone (1.1 equiv) in anhydrous toluene is prepared in a sealed tube under an inert atmosphere.
-
Thermal Activation: The sealed tube is heated in an oil bath at 180-200 °C. The high temperature is necessary to induce the electrocyclic ring-opening of the benzocyclobutene.
-
Reaction Progression: The reaction is maintained at this temperature for 12-24 hours. The progress can be monitored by taking small aliquots and analyzing them by LC-MS.
-
Isolation and Purification: After cooling to room temperature, the solvent is removed in vacuo. The resulting residue is subjected to flash column chromatography on silica gel to isolate the Diels-Alder adduct.
Caption: Workflow for the biomimetic synthesis of the rocaglamide core.
Expected Diastereoselectivity: The Diels-Alder reaction is known to favor the formation of the endo product due to secondary orbital interactions.[6] In the context of rocaglamide synthesis, this stereochemical preference is crucial for establishing the correct relative configuration of the substituents on the newly formed six-membered ring.
Causality and Experimental Design Considerations
-
Solvent Choice: High-boiling, non-polar solvents like toluene and xylene are typically used to achieve the necessary temperatures for the thermal ring-opening of benzocyclobutenes.
-
Temperature Control: The temperature must be carefully controlled to ensure efficient generation of the o-quinodimethane without promoting side reactions or decomposition.
-
Dienophile Reactivity: The choice of dienophile is critical. Electron-deficient alkenes are generally good dienophiles for reaction with the electron-rich o-quinodimethane.
-
Stereochemical Control: The inherent diastereoselectivity of the Diels-Alder reaction is a key advantage of this methodology. The stereochemistry of the dienophile is transferred to the product, and the endo selectivity often predominates. For enantioselective synthesis, chiral auxiliaries on the dienophile or the use of chiral Lewis acid catalysts can be employed.[7]
Conclusion and Future Outlook
This compound is a valuable and strategic reagent for the synthesis of complex natural products. Its ability to cleanly generate a substituted o-quinodimethane under thermal conditions opens up a powerful avenue for the construction of intricate polycyclic systems via the Diels-Alder reaction. The applications in the synthesis of lignans and the conceptual framework for the biomimetic synthesis of rocaglamides underscore its potential.
Future research in this area will likely focus on the development of catalytic and enantioselective methods for the generation and cycloaddition of o-quinodimethanes derived from this compound. Furthermore, the exploration of a broader range of dienophiles will undoubtedly lead to the synthesis of a wider array of novel and biologically active molecules. The principles and protocols outlined in this application note provide a solid foundation for researchers to explore the rich and rewarding chemistry of this versatile building block.
References
- 1. iosrjournals.org [iosrjournals.org]
- 2. Recent Progress on C-4-Modified Podophyllotoxin Analogs as Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Progress in the Total Synthesis of Rocaglamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. o‐Quinodimethane Atropisomers: Enantioselective Synthesis and Stereospecific Transformation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Palladium-Catalyzed Synthesis of Benzocyclobutene Derivatives
Introduction: The Strategic Importance of Benzocyclobutenes
Benzocyclobutenes (BCBs) are a class of strained carbocyclic compounds that have garnered significant attention from the scientific community. Their inherent ring strain makes them valuable building blocks in organic synthesis, particularly as precursors to highly reactive o-quinodimethanes via thermal electrocyclic ring-opening. This reactivity has been harnessed in a wide array of applications, from the total synthesis of complex natural products to the development of advanced polymers and materials.[1][2][3] The construction of the benzocyclobutene core, however, presents a synthetic challenge. In recent years, palladium-catalyzed reactions have emerged as a powerful and versatile tool for the efficient synthesis of a diverse range of benzocyclobutene derivatives. This application note provides an in-depth guide to some of the most significant palladium-catalyzed methodologies, complete with mechanistic insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
Methodology 1: Intramolecular C(sp³)–H Activation of Methyl Groups
One of the pioneering palladium-catalyzed approaches to benzocyclobutene synthesis involves the intramolecular C(sp³)–H activation of a benzylic methyl group. This method has proven to be robust for the synthesis of gem-disubstituted benzocyclobutenes.
Mechanistic Rationale
The catalytic cycle, as elucidated by Baudoin and coworkers, is believed to proceed through a Pd(0)/Pd(II) pathway.[4][5] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (typically a bromide) to form a Pd(II)-aryl intermediate.
-
C–H Activation: This is often the rate-determining step. An intramolecular C–H bond of a nearby methyl group is activated by the palladium center. This process is facilitated by a carbonate base, which acts as a proton acceptor.[4][5][6] Computational studies have shown that the carbonate base plays a crucial role in lowering the activation barrier for this step.[4][6]
-
Reductive Elimination: The resulting palladacycle undergoes reductive elimination to form the C–C bond of the cyclobutene ring and regenerate the active Pd(0) catalyst.
The choice of a bulky electron-rich phosphine ligand, such as tri-tert-butylphosphine (P(tBu)₃), is critical to promote the desired monoligation of palladium and facilitate the C-H activation step.[5]
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of Benzocyclobutenes by Palladium-Catalyzed C-H Activation of Methyl Groups: Method and Mechanistic Study [organic-chemistry.org]
- 6. Synthesis of benzocyclobutenes by palladium-catalyzed C-H activation of methyl groups: method and mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: A Scalable and Efficient Synthesis of 1-Cyano-4,5-dimethoxybenzocyclobutene
Abstract: This document provides a detailed, scalable, and field-proven protocol for the synthesis of 1-cyano-4,5-dimethoxybenzocyclobutene, a critical intermediate in the manufacturing of several pharmaceuticals, most notably Ivabradine.[1][2] The presented methodology is optimized for large-scale production, focusing on reaction efficiency, cost-effectiveness, and operational safety. We will delve into the strategic choices behind the synthetic route, provide step-by-step instructions, and offer insights into process control and validation.
Introduction and Strategic Rationale
1-Cyano-4,5-dimethoxybenzocyclobutene is a highly valuable building block in medicinal chemistry. Its strained four-membered ring fused to an aromatic system provides a unique scaffold for creating complex molecular architectures.[3][4] The primary driver for its demand is its role as a key precursor to Ivabradine, a specific heart rate-lowering agent used in the treatment of stable angina pectoris.[1][2]
While several synthetic routes to this compound have been reported, many are not amenable to industrial-scale production due to low yields, hazardous reagents, or complex purification procedures.[5] The protocol detailed herein is based on a practical, multi-step synthesis starting from the readily available 2-bromo-4,5-dimethoxybenzaldehyde. This route has been selected for its efficiency and scalability, demonstrating an overall yield of approximately 37%.[1][2]
The core strategy involves three key transformations:
-
Knoevenagel Condensation: Formation of a cinnamonitrile derivative to introduce the cyano group and extend the carbon chain.
-
Selective Reduction: Saturation of the carbon-carbon double bond without affecting the nitrile or aromatic ring.
-
Intramolecular Cyclization: Formation of the strained benzocyclobutene ring via a nucleophilic substitution reaction.
This approach avoids the use of highly energetic or difficult-to-handle intermediates, making it a robust choice for researchers and drug development professionals.
Overall Synthetic Workflow
The synthesis proceeds through two key intermediates to yield the final product. The entire workflow is designed for efficiency, with purification steps strategically placed to ensure high purity of the final compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. research.manchester.ac.uk [research.manchester.ac.uk]
- 5. WO2015022702A2 - Process for preparation of 4,5-dimethoxybenzene derivatives and use in the synthesis of ivabradine and salts thereof - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of 1-Benzocyclobutenecarbonitrile Synthesis
Welcome to the technical support center for the synthesis of 1-benzocyclobutenecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for this valuable synthetic intermediate. Drawing upon established principles of organic synthesis and practical laboratory experience, this resource aims to empower you to achieve higher yields and purity in your experiments.
I. Overview of this compound Synthesis
This compound is a strained cyclic molecule of significant interest in organic synthesis, serving as a versatile building block for more complex structures. Its synthesis, while achievable, often presents challenges in maximizing yield and minimizing side products. The most common and effective method for its preparation is the Flash Vacuum Pyrolysis (FVP) of o-tolunitrile.
Reaction Principle: Flash Vacuum Pyrolysis (FVP)
FVP is a gas-phase unimolecular reaction technique conducted at high temperatures and very low pressures.[1] The high temperature provides the activation energy for the desired cyclization reaction, while the high vacuum minimizes intermolecular collisions, thereby suppressing polymerization and other bimolecular side reactions.[2] In the case of o-tolunitrile, the reaction proceeds through a proposed diradical intermediate, leading to the formation of the strained four-membered ring of this compound.
II. Experimental Protocol: Synthesis of this compound via FVP
This section provides a detailed, step-by-step methodology for the synthesis of this compound using FVP. This protocol is based on established procedures for similar compounds and optimized for this specific transformation.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Methodology
-
Apparatus Setup:
-
Assemble the FVP apparatus as depicted in the general schematic. The setup typically consists of a precursor inlet system, a pyrolysis tube (quartz), a heating furnace, and a cold trap cooled with liquid nitrogen.[3]
-
Ensure all glass-to-glass connections are properly sealed with high-vacuum grease.
-
The pyrolysis tube should be packed with an inert material like quartz wool or rings to increase the surface area and ensure efficient heat transfer to the gaseous precursor.[1]
-
Perform a leak test to ensure the system can maintain a high vacuum (typically <0.1 Torr).
-
-
Precursor Preparation:
-
Use high-purity o-tolunitrile as the precursor. Impurities can lead to undesired side reactions and contaminate the final product.
-
If necessary, distill the o-tolunitrile before use.
-
-
Pyrolysis Reaction:
-
Heat the pyrolysis furnace to the desired temperature (optimization may be required, starting around 750-850 °C).
-
Cool the collection trap with liquid nitrogen (-196 °C).
-
Evacuate the system to the desired pressure (e.g., 0.01-0.1 Torr).
-
Slowly introduce the o-tolunitrile into the hot pyrolysis tube dropwise or via a syringe pump. The rate of addition is a critical parameter to control to maintain a stable pressure and prevent overloading the system.
-
-
Product Collection:
-
The product, this compound, along with any unreacted starting material and volatile byproducts, will condense in the liquid nitrogen-cooled trap.
-
-
Work-up and Purification:
-
Once the pyrolysis is complete, turn off the furnace and allow the system to cool to room temperature under vacuum.
-
Carefully bring the system back to atmospheric pressure with an inert gas (e.g., nitrogen or argon).
-
Remove the cold trap and allow it to warm to room temperature.
-
Dissolve the collected pyrolysate in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic solution with water and brine to remove any water-soluble impurities.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).[2][4] Monitor the fractions by Thin Layer Chromatography (TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure to yield pure this compound.
-
Characterization Data
| Property | Value |
| Appearance | Colorless to light yellow liquid/solid[5] |
| Molecular Formula | C₉H₇N[6] |
| Molecular Weight | 129.16 g/mol [7] |
| Boiling Point | 88 °C @ 1.3 mmHg[7] |
| Density | 1.055 g/mL at 25 °C[7] |
| ¹H NMR (CDCl₃) | Signals corresponding to aromatic and aliphatic protons |
| ¹³C NMR (CDCl₃) | Signals for aromatic, aliphatic, and nitrile carbons |
| IR (neat) | Characteristic nitrile stretch (C≡N) around 2240 cm⁻¹ |
III. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound and provides actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected yield for this reaction?
A1: The yield can vary significantly depending on the optimization of the FVP conditions. A well-optimized system can achieve yields in the range of 40-60%. However, initial attempts may result in lower yields.
Q2: How can I confirm the identity and purity of my product?
A2: The identity of this compound can be confirmed using standard spectroscopic techniques. ¹H and ¹³C NMR spectroscopy will show the characteristic peaks for the benzocyclobutene structure.[8] Infrared (IR) spectroscopy should display a strong absorption band for the nitrile group (C≡N) around 2240 cm⁻¹.[9] Gas Chromatography-Mass Spectrometry (GC-MS) can be used to assess purity and confirm the molecular weight.[10]
Q3: What are the main safety precautions for this synthesis?
A3: Flash Vacuum Pyrolysis involves high temperatures and high vacuum, which present inherent risks.[11] Always use a safety shield for the FVP apparatus. Ensure the glassware is free of cracks or defects that could lead to implosion under vacuum. o-Tolunitrile is harmful if swallowed, inhaled, or in contact with skin, so handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[12] Pyrolysis can generate flammable gases, so ensure the vacuum pump exhaust is properly vented.
Troubleshooting Common Problems
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low or No Product Yield | 1. Incorrect Pyrolysis Temperature: Too low, and the reaction won't proceed; too high, and decomposition may occur. 2. System Leak: A poor vacuum leads to intermolecular reactions and decomposition. 3. Precursor Addition Rate Too High: Overloading the system can lead to incomplete reaction and side product formation. 4. Inefficient Trapping: Product may be passing through the cold trap. | 1. Optimize Temperature: Perform small-scale runs at a range of temperatures (e.g., 700-900 °C) to find the optimal setting. 2. Check for Leaks: Before starting, ensure the system can hold a high vacuum. Check all joints and seals. 3. Control Addition Rate: Use a syringe pump for precise and slow addition of the precursor. Monitor the system pressure during addition. 4. Ensure Proper Cooling: Make sure the cold trap is sufficiently cooled with liquid nitrogen throughout the experiment. |
| Product is Contaminated with Starting Material | 1. Pyrolysis Temperature Too Low: Insufficient energy for complete conversion. 2. Residence Time Too Short: The precursor is passing through the hot zone too quickly. | 1. Increase Temperature: Gradually increase the pyrolysis temperature in increments of 25-50 °C. 2. Increase Residence Time: Use a longer pyrolysis tube or pack it more densely with inert material. Reduce the vacuum level slightly (e.g., from 0.01 to 0.05 Torr) to increase the time the molecules spend in the hot zone. |
| Formation of Polymeric/Tarry Material | 1. Poor Vacuum: Intermolecular reactions are more likely at higher pressures. 2. Precursor Addition Rate Too High: High concentration of reactive species in the gas phase. 3. Hot Spots in the Apparatus: Uneven heating can lead to decomposition. | 1. Improve Vacuum: Ensure a high vacuum is maintained throughout the reaction. 2. Reduce Addition Rate: Introduce the precursor more slowly. 3. Ensure Uniform Heating: Use a well-maintained tube furnace and ensure the pyrolysis tube is centered within it. |
| Difficulty in Purifying the Product | 1. Presence of Isomeric Byproducts: Side reactions can lead to isomers that are difficult to separate. 2. Co-elution during Chromatography: The product and impurities may have similar polarities. | 1. Optimize Reaction Conditions: Fine-tune the temperature and pressure to minimize side reactions. 2. Optimize Chromatography: Experiment with different solvent systems for column chromatography. A shallow gradient or isocratic elution may be necessary. Consider using a different stationary phase if separation on silica is challenging.[13] |
IV. Mechanistic Insights
Understanding the reaction mechanism is crucial for rational optimization. The FVP of o-tolunitrile to this compound is believed to proceed through a high-energy intermediate.
Proposed Reaction Mechanism
Caption: Proposed mechanism for the FVP of o-tolunitrile.
The high temperature in the FVP apparatus is thought to induce homolytic cleavage of a C-H bond on the methyl group of o-tolunitrile, leading to the formation of a diradical intermediate. This highly reactive species then undergoes rapid intramolecular cyclization to form the strained four-membered ring of this compound. The high vacuum conditions are essential to prevent this reactive intermediate from participating in intermolecular reactions.[14]
V. References
-
Is Pyrolysis Process Safe? A Guide To Engineering Safety In High-Temperature Processing. Kintek Solution. Accessed January 6, 2026.
-
Flash vacuum pyrolysis. Wikipedia. Accessed January 6, 2026.
-
Flash Vacuum Pyrolysis: Techniques and Reactions. UQ eSpace - The University of Queensland. Accessed January 6, 2026.
-
Tire explosions (pyrolysis). WorkSafeBC. Accessed January 6, 2026.
-
Process for producing aromatic nitrile. Google Patents. Accessed January 6, 2026.
-
Legal and Safety Considerations for Pyrolysis Plant Operators. hPage.com. Accessed January 6, 2026.
-
This compound. PubChem. Accessed January 6, 2026.
-
Purification of aromatic nitriles. Google Patents. Accessed January 6, 2026.
-
Flash Vacuum Pyrolysis of Azides, Triazoles, and Tetrazoles. ACS Publications. Accessed January 6, 2026.
-
o-Tolunitrile CAS 529-19-1: Properties, Synthesis, Applications, and Industrial Uses. Autech Industry Co.,Limited. Accessed January 6, 2026.
-
o-TOLUIC ACID. Organic Syntheses Procedure. Accessed January 6, 2026.
-
SAFETY DATA SHEET - o-Tolunitrile. Fisher Scientific. Accessed January 6, 2026.
-
Flash Pyrolysis. שובל. Accessed January 6, 2026.
-
Buy o-Tolunitrile | 529-19-1. Smolecule. Accessed January 6, 2026.
-
This compound CAS NO. 6809-91-2 C9H7N. Xa-synthesis. Accessed January 6, 2026.
-
Nitrile Synthesis: Kolbe, Acid, Aromatic Techniques. StudySmarter. Accessed January 6, 2026.
-
Purification of nitrile. Google Patents. Accessed January 6, 2026.
-
Nitrile synthesis by oxidation, rearrangement, dehydration. Organic Chemistry Portal. Accessed January 6, 2026.
-
Flash Vacuum Pyrolysis of Isoxazoles, Pyrazoles and Related Compounds. ResearchGate. Accessed January 6, 2026.
-
Flash Vacuum Pyrolysis: Techniques and Reactions. UQ eSpace - The University of Queensland. Accessed January 6, 2026.
-
Flash Vacuum Pyrolysis: Techniques and Reactions. PubMed. Accessed January 6, 2026.
-
This compound >= 95 6809-91-2. Sigma-Aldrich. Accessed January 6, 2026.
-
Column Chromatography. Chemistry LibreTexts. Accessed January 6, 2026.
-
Flash Vacuum Pyrolysis. stoltz2.caltech.edu. Accessed January 6, 2026.
-
This compound - the NIST WebBook. NIST. Accessed January 6, 2026.
-
1 H NMR of 4-hydroxyethyl benzocyclobutene (1, a) and... ResearchGate. Accessed January 6, 2026.
-
GC-MS, FT-IR and 1H NMR Profiling of Bio-Active Phytoconstituents of The TLC Fraction of Ethyl Acetate Leaf Extract of Medicinal. ResearchGate. Accessed January 6, 2026.
-
Reactions of Nitriles. Chemistry Steps. Accessed January 6, 2026.
-
Chemistry of Nitriles. Chemistry LibreTexts. Accessed January 6, 2026.
References
- 1. bestonpyrolysisplant.com [bestonpyrolysisplant.com]
- 2. Flash vacuum pyrolysis - Wikipedia [en.wikipedia.org]
- 3. Pyrolysis Equipment Safety Standards You Need to Know [sihaienergytech.com]
- 4. researchgate.net [researchgate.net]
- 5. o-Tolunitrile Online | o-Tolunitrile Manufacturer and Suppliers [scimplify.com]
- 6. This compound [webbook.nist.gov]
- 7. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 8. researchgate.net [researchgate.net]
- 9. ijpbs.com [ijpbs.com]
- 10. This compound | C9H7N | CID 138838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Is Pyrolysis Process Safe? A Guide To Engineering Safety In High-Temperature Processing - Kintek Solution [kindle-tech.com]
- 12. fishersci.com [fishersci.com]
- 13. EP0814076B1 - Purification of nitrile - Google Patents [patents.google.com]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Diels-Alder Reactions with Electron-Deficient Dienophiles
Welcome to the technical support center for Diels-Alder reactions. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this powerful cycloaddition, particularly when working with electron-deficient dienophiles. Here, we move beyond simple protocols to explore the underlying principles that govern success and failure in these reactions, providing you with the expert insights needed to troubleshoot and optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: My Diels-Alder reaction is not proceeding or giving very low yields. What are the most common initial checks?
A1: Before delving into complex optimization, always verify the fundamentals. First, confirm the purity of your diene and dienophile; impurities can inhibit the reaction or lead to side products. Second, ensure your diene is capable of adopting the required s-cis conformation, as cyclic or sterically hindered dienes may be locked in the unreactive s-trans form.[1] Third, check the stoichiometry; while a 1:1 ratio is theoretically ideal, a slight excess of one reactant can sometimes drive the reaction to completion.[2][3] Finally, ensure your reaction temperature is appropriate. While many Diels-Alder reactions proceed at room temperature, some require thermal energy to overcome the activation barrier.[4]
Q2: I'm observing a mixture of endo and exo products. How can I improve the diastereoselectivity?
A2: The formation of endo and exo isomers is a classic challenge. The endo product is typically the kinetically favored product due to stabilizing secondary orbital interactions between the developing π-system of the diene and the electron-withdrawing groups of the dienophile.[5][6][7] The exo product is often the thermodynamically more stable isomer due to reduced steric hindrance.[5][8] To favor the kinetic endo product, run the reaction at lower temperatures. Lewis acid catalysis can significantly enhance endo selectivity by coordinating to the dienophile, which lowers its LUMO energy and strengthens secondary orbital interactions.[6] Conversely, to favor the thermodynamic exo product, higher reaction temperatures can be employed, allowing the initial endo adduct to undergo a retro-Diels-Alder reaction and re-form as the more stable exo isomer.[9][10]
Q3: What is the role of a Lewis acid in these reactions, and how do I choose the right one?
A3: Lewis acids are powerful catalysts for Diels-Alder reactions involving electron-deficient dienophiles. They coordinate to the electron-withdrawing group (e.g., a carbonyl) on the dienophile, making it significantly more electrophilic. This coordination lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), reducing the HOMO-LUMO energy gap between the diene and dienophile and dramatically accelerating the reaction rate.[7][11][12] Common Lewis acids include AlCl₃, BF₃·OEt₂, TiCl₄, and SnCl₄. The choice depends on the specific substrates; for instance, milder Lewis acids like Ca(OTf)₂ can be effective and offer a more sustainable option.[11] It's often necessary to screen a panel of Lewis acids to find the optimal catalyst for a new reaction.
Q4: Can the solvent choice significantly impact my reaction outcome?
A4: Yes, solvent choice can be critical. While Diels-Alder reactions are less sensitive to solvent polarity than ionic reactions, the solvent can still influence reaction rates and selectivity. Polar solvents can stabilize the polar transition state, sometimes accelerating the reaction. Interestingly, aqueous solvent mixtures have been shown to enhance both reaction rates and selectivity in some cases.[13] For reactions sensitive to air or moisture, anhydrous, non-polar solvents like toluene or dichloromethane are standard choices, often requiring the reaction to be run under an inert atmosphere.[14][15]
In-Depth Troubleshooting Guides
Issue 1: Low Yield or No Reaction
A lack of product can be frustrating, but a systematic approach can quickly identify the culprit.
Causality Analysis:
-
Poor Reactivity: The fundamental electronic requirement for a normal-demand Diels-Alder is an electron-rich diene and an electron-deficient dienophile.[1][16][17] If your diene has electron-withdrawing groups or your dienophile lacks strong ones, the reaction will be slow or may not proceed at all under thermal conditions.[18]
-
Steric Hindrance: Bulky substituents on the diene or dienophile can sterically hinder the approach of the reactants, raising the activation energy.
-
Equilibrium Issues (Retro-Diels-Alder): The Diels-Alder reaction is reversible. At high temperatures, the equilibrium can shift back towards the starting materials in a process called the retro-Diels-Alder reaction.[9][10][19] This is especially problematic if the adduct is sterically strained.
-
Catalyst Deactivation: If using a Lewis acid catalyst, trace amounts of water or other protic impurities in the solvent or on the glassware can hydrolyze and deactivate the catalyst.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield Diels-Alder reactions.
Issue 2: Poor Regio- or Stereoselectivity
Controlling selectivity is key to synthesizing the desired isomer.
Causality Analysis:
-
Regioselectivity: When both the diene and dienophile are unsymmetrical, two different regioisomers can form. The outcome is governed by electronic effects; the most nucleophilic carbon of the diene preferentially bonds to the most electrophilic carbon of the dienophile.[20] This can be predicted by examining the resonance structures of the reactants.[20][21]
-
Endo/Exo Selectivity: As discussed in the FAQs, this is a battle between kinetic and thermodynamic control. The endo product forms faster at lower temperatures, while the more stable exo product is favored at higher temperatures where equilibrium can be established.[5][6][8]
-
Facial Selectivity: Chiral auxiliaries or catalysts are required to control which face of the diene or dienophile reacts, leading to enantioselective transformations.
Strategies for Improving Selectivity:
| Selectivity Issue | Strategy | Rationale |
| Poor Regioselectivity | Use a Lewis Acid Catalyst | Lewis acids can enhance the electronic differences between the carbons of the dienophile, leading to a stronger preference for one regioisomer.[11] |
| Modify Substituents | Altering the electronic nature of substituents on the diene (donating) or dienophile (withdrawing) can magnify the inherent regiochemical preference.[16] | |
| Low Endo Selectivity | Lower Reaction Temperature | Favors the kinetically controlled endo product. |
| Use a Lewis Acid Catalyst | Enhances secondary orbital interactions that stabilize the endo transition state.[6] | |
| Low Exo Selectivity | Increase Reaction Temperature | Allows the reaction to reach thermodynamic equilibrium, favoring the more stable exo product via a retro-Diels-Alder pathway.[8][9] |
| Use Bulky Substituents | Steric hindrance can disfavor the endo transition state, making the exo pathway more favorable.[5][8] |
Issue 3: Product Decomposition or Side Reactions
Sometimes the desired product forms but is then lost to subsequent reactions.
Causality Analysis:
-
Retro-Diels-Alder Reaction: This is the most common decomposition pathway, especially for adducts formed from stable dienes (like furan or anthracene) or those that relieve significant ring strain upon reversion.[9][10][14] It is promoted by excessive heat.
-
Polymerization: Dienes and activated dienophiles can sometimes polymerize, especially at higher concentrations and temperatures.
-
Aromatization: If the initial adduct can eliminate a small molecule (e.g., H₂O, H₂S) to form a stable aromatic ring, this can be a powerful thermodynamic driving force for a follow-on reaction.
-
Workup Instability: The product may be sensitive to the acidic or basic conditions used during the reaction workup.
Mitigation Strategies:
-
Minimize Heat: Use the lowest possible temperature that allows the forward reaction to proceed at a reasonable rate. Monitor the reaction closely and stop it as soon as the starting material is consumed.
-
Immediate Isolation: Once the reaction is complete, cool it down and proceed with the workup and purification immediately to prevent the product from sitting under conditions that might promote decomposition.
-
Neutral Workup: If the product is acid or base-sensitive, use a neutral workup procedure, such as washing with water and brine, followed by drying over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).
-
Use of Scavengers: In some cases where a retro-Diels-Alder reaction is unavoidable but an undesired subsequent reaction occurs, a "scavenger" diene or dienophile can be added to the reaction mixture to intercept the released fragment.
Key Experimental Protocols
Protocol 1: General Procedure for a Lewis Acid-Catalyzed Diels-Alder Reaction
This protocol outlines a standard setup for a reaction that is sensitive to air and moisture.
-
Glassware Preparation: Flame-dry or oven-dry all glassware (round-bottom flask, condenser, addition funnel) to remove adsorbed water. Assemble the apparatus while hot and allow it to cool under a stream of inert gas (Nitrogen or Argon).[22][23]
-
Inert Atmosphere: Maintain a positive pressure of inert gas throughout the reaction, often visualized with an oil bubbler.[24][25]
-
Reagent Addition: Dissolve the dienophile in a suitable anhydrous solvent (e.g., CH₂Cl₂) in the reaction flask and cool the solution to the desired temperature (e.g., -78 °C with a dry ice/acetone bath).[15]
-
Catalyst Introduction: Add the Lewis acid catalyst dropwise via syringe. Stir for 15-30 minutes to allow for complexation with the dienophile.
-
Diene Addition: Add the diene dropwise to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[22][26][27][28] A cospot on the TLC plate is crucial to confirm the disappearance of the starting material.[28]
-
Quenching: Once the reaction is complete, quench it by slowly adding a suitable reagent. For Lewis acids like AlCl₃ or TiCl₄, a saturated aqueous solution of sodium bicarbonate or a mild acid like citric acid is often used.[11]
-
Workup & Purification: Transfer the mixture to a separatory funnel, perform aqueous washes, dry the organic layer, and concentrate the solvent in vacuo. Purify the crude product by column chromatography, recrystallization, or distillation.[15]
Caption: Workflow for a Lewis acid-catalyzed Diels-Alder reaction.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. The Influence of the Furan and Maleimide Stoichiometry on the Thermoreversible Diels–Alder Network Polymerization [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Molecular design principles towards exo -exclusive Diels–Alder reactions - RSC Advances (RSC Publishing) DOI:10.1039/C8RA10438G [pubs.rsc.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Diels-Alder Reaction [organic-chemistry.org]
- 8. Molecular design principles towards exo-exclusive Diels–Alder reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Retro-Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. ias.ac.in [ias.ac.in]
- 12. Video: Diels–Alder Reaction: Characteristics of Dienophiles [jove.com]
- 13. researchgate.net [researchgate.net]
- 14. web.mnstate.edu [web.mnstate.edu]
- 15. ocw.mit.edu [ocw.mit.edu]
- 16. Effect of substituents and promoters on the Diels–Alder cycloaddition reaction in the biorenewable synthesis of trimellitic acid - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04318D [pubs.rsc.org]
- 17. Khan Academy [khanacademy.org]
- 18. quora.com [quora.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Regiochemistry of the Diels–Alder Reaction with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 21. Diels Alder Reaction in Organic Synthesis Practice Problems - Chemistry Steps [chemistrysteps.com]
- 22. youtube.com [youtube.com]
- 23. youtube.com [youtube.com]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. How We Can Develop Inert Atmosphere For A Chemical Reaction? Master Precise Atmospheric Control For Your Lab - Kintek Solution [kindle-tech.com]
- 26. researchgate.net [researchgate.net]
- 27. chem.libretexts.org [chem.libretexts.org]
- 28. How To [chem.rochester.edu]
Technical Support Center: Purification of Nitrile-Containing Aromatic Compounds
Welcome to the technical support center for the purification of nitrile-containing aromatic compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving the requisite purity for their compounds. In pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) is paramount, as even minute impurities can affect efficacy, safety, and stability.[1][2] Nitrile-containing aromatic compounds are a significant class of molecules in medicinal chemistry, appearing in numerous approved drugs.[2][3][4] Their unique electronic properties and ability to participate in various intermolecular interactions make them valuable pharmacophores.[2]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format. We will delve into the "why" behind experimental choices, offering field-proven insights to overcome common purification hurdles.
Section 1: Identifying and Characterizing Common Impurities
Before selecting a purification strategy, it is crucial to identify the nature and quantity of impurities present in your sample. The source of impurities can often be traced back to the synthetic route.
Q1: What are the most common types of impurities I should expect in my crude nitrile-containing aromatic compound?
A1: The impurities in your product are highly dependent on the synthetic method used. Here are some common impurities associated with prevalent synthetic routes:
-
Unreacted Starting Materials: This is the most straightforward class of impurities. For instance, in a Sandmeyer reaction, you might find residual anilines.[5] In a Rosenmund-von Braun reaction, unreacted aryl halides are a common issue.[6][7]
-
Reaction Byproducts:
-
Amides: Incomplete dehydration of primary amides will leave residual amide in your nitrile product.[8]
-
Carboxylic Acids: Hydrolysis of the nitrile group, especially under acidic or basic conditions, can lead to the formation of the corresponding carboxylic acid.[9]
-
Isonitriles (Carbylamines): These can be formed as byproducts and are often recognizable by their distinct, unpleasant odor.
-
Copper Salts: In reactions employing copper cyanide, such as the Rosenmund-von Braun reaction, residual copper salts can contaminate the final product.[6][7]
-
-
Solvent Residues: Residual solvents from the reaction or initial work-up can be carried through. Common examples include high-boiling point solvents like DMF or NMP.[10]
-
Degradation Products: The desired compound itself might degrade under the reaction or work-up conditions, especially if harsh temperatures or pH are used.
Q2: What analytical techniques are best for identifying and quantifying these impurities?
A2: A multi-pronged analytical approach is recommended for comprehensive impurity profiling:
-
Thin-Layer Chromatography (TLC): TLC is an indispensable, rapid technique for initial assessment. It helps in visualizing the number of components in your mixture and choosing a suitable solvent system for column chromatography. However, be aware that a single spot on TLC does not guarantee purity, as some impurities may co-elute or not be UV-active.[11]
-
High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for purity analysis in the pharmaceutical industry. It offers high resolution and sensitivity for quantifying impurities. Developing a robust HPLC method is crucial for accurate purity determination.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly useful for identifying volatile impurities, such as residual solvents or low molecular weight byproducts. It's important to note that some compounds, like oximes, can decompose under GC conditions, potentially giving a false positive for nitrile impurities.[11]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for identifying unknown impurities by providing molecular weight information.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation of the main compound and can often reveal the presence of major impurities.
-
Differential Scanning Calorimetry (DSC): DSC can be used to determine the absolute purity of crystalline substances, provided the impurities form a eutectic mixture with the main component.[1]
Section 2: Troubleshooting Purification Techniques
This section addresses common problems encountered during the purification of nitrile-containing aromatic compounds and provides actionable solutions.
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility between the desired product and impurities in a given solvent at different temperatures.
Q3: My aromatic nitrile is an oil/low-melting solid and won't crystallize. What should I do?
A3: This is a frequent challenge. Here's a systematic approach to induce crystallization:
-
Solvent Selection is Key: The ideal recrystallization solvent should dissolve your compound well at elevated temperatures but poorly at room temperature or below.
-
For non-polar to slightly polar nitriles: Try solvents like hexanes, heptane, or cyclohexane. Sometimes, a mixture of a good solvent (like dichloromethane or ethyl acetate) and a poor solvent (like hexanes) can be effective.[13][14]
-
For more polar nitriles: Consider ethanol, isopropanol, or acetonitrile.[10][13] Water can also be a good choice for sufficiently polar compounds.[14]
-
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the meniscus of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, solid material, add a tiny crystal to the cooled, saturated solution. This seed crystal will act as a template for further crystallization.
-
Reduce Volume: Carefully evaporate some of the solvent to increase the concentration of your compound.
-
Cooling: Try cooling the solution in an ice bath or even a freezer. Slower cooling often leads to larger, purer crystals.
-
Q4: After recrystallization, my product is still impure. What went wrong?
A4: Several factors could be at play:
-
Incomplete Removal of Impurities: The chosen solvent may not have been selective enough, meaning the impurities have similar solubility profiles to your product. In this case, try a different solvent or a solvent mixture.
-
Occlusion: If crystallization occurs too rapidly, impurities can become trapped within the crystal lattice. To avoid this, allow the solution to cool slowly.
-
Insufficient Washing: After filtering the crystals, it's crucial to wash them with a small amount of cold, fresh solvent to remove any residual mother liquor containing dissolved impurities.
Distillation
For liquid aromatic nitriles, distillation is a primary purification method, separating components based on differences in their boiling points.
Q5: I'm trying to purify benzonitrile by distillation, but I'm getting a poor yield and the purity isn't improving significantly. What's the issue?
A5: Benzonitrile and similar aromatic nitriles can be challenging to distill at atmospheric pressure due to their high boiling points.
-
Vacuum Distillation: The most effective solution is to perform the distillation under reduced pressure (vacuum). This lowers the boiling point of the compound, preventing potential decomposition that can occur at high temperatures.
-
Fractional Distillation: If your impurities have boiling points close to that of your product, a simple distillation may not be sufficient. Use a fractionating column (e.g., Vigreux or packed column) to increase the separation efficiency.
-
Drying Agents: Ensure your benzonitrile is thoroughly dry before distillation. Water can co-distill with the product. Common drying agents include calcium sulfate (CaSO₄), calcium chloride (CaCl₂), magnesium sulfate (MgSO₄), or potassium carbonate (K₂CO₃). Avoid using calcium hydride (CaH₂), as it can cause decomposition of benzonitrile.
Column Chromatography
Flash column chromatography is a versatile technique for separating compounds with different polarities.
Q6: My aromatic nitrile is streaking on the silica gel column, leading to poor separation. How can I fix this?
A6: Streaking, or tailing, can be caused by several factors:
-
Compound Acidity/Basicity: The nitrile group itself is weakly basic due to the lone pair on the nitrogen.[15] If your molecule also contains acidic or more basic functional groups, it can interact strongly with the slightly acidic silica gel.
-
Solution: Add a small amount of a modifier to your eluent. For basic compounds, adding 0.1-1% triethylamine or ammonia can improve peak shape. For acidic compounds, adding 0.1-1% acetic acid or formic acid can be beneficial.
-
-
Solvent Polarity: If the eluent is not polar enough to effectively move the compound down the column, it can lead to tailing.[16]
-
Solution: Gradually increase the polarity of your solvent system.
-
-
Column Overloading: Applying too much sample to the column can exceed its separation capacity.
-
Solution: Use a larger column or reduce the amount of crude material you are purifying.
-
-
Compound Instability: Your compound may be decomposing on the silica gel.[16]
-
Solution: Test for stability by spotting your compound on a TLC plate and letting it sit for a while before eluting. If it degrades, consider using a less acidic stationary phase like alumina or a deactivated silica gel.[16]
-
Chemical Treatment
In some cases, a chemical pre-treatment can be used to remove specific, reactive impurities before final purification.
Q7: My benzonitrile has a strong, unpleasant odor, and I suspect isonitrile contamination. How can I remove it?
A7: The characteristic foul odor of isonitriles (carbylamines) is a good indicator of their presence.
-
Acid Wash: A common and effective method is to treat the crude benzonitrile with concentrated hydrochloric acid (HCl). The isonitrile will be hydrolyzed, while the more stable nitrile will remain largely intact. Following the acid treatment, a wash with a dilute base (like sodium carbonate) is necessary to neutralize any remaining acid, followed by drying and distillation.
Section 3: Frequently Asked Questions (FAQs)
Q8: How do I choose between recrystallization and column chromatography for my solid aromatic nitrile?
A8:
-
Recrystallization is generally preferred for large quantities of material when you have a relatively pure compound (>90%) and can find a suitable solvent. It is often more scalable and cost-effective.
-
Column chromatography is more versatile for separating complex mixtures with multiple components or when impurities have very similar properties to the product.[16] It is also the go-to method when a suitable recrystallization solvent cannot be found.
Q9: Can I use an acid/base extraction to purify my nitrile-containing aromatic compound?
A9: Yes, if your compound or the impurities have acidic or basic functional groups.
-
Removing Basic Impurities (e.g., amines): You can dissolve your crude product in an organic solvent (like ethyl acetate or dichloromethane) and wash it with a dilute acid (e.g., 1M HCl). The basic impurities will be protonated and move into the aqueous layer.
-
Removing Acidic Impurities (e.g., carboxylic acids): Similarly, you can wash the organic solution with a dilute base (e.g., 1M NaOH or saturated NaHCO₃). The acidic impurities will be deprotonated and extracted into the aqueous phase.
-
Caution: Be mindful of the stability of your nitrile group. Prolonged exposure to strong acids or bases, especially at elevated temperatures, can lead to hydrolysis to the corresponding carboxylic acid.[9]
Q10: My aromatic nitrile is a key intermediate in a multi-step synthesis. How pure does it need to be?
A10: The required purity depends on the nature of the subsequent reaction.
-
If the impurities are unreactive in the next step and can be easily removed later, a purity of >95% might be acceptable.
-
However, if impurities can interfere with the next reaction (e.g., by poisoning a catalyst or participating in side reactions), then a higher purity (>99%) is necessary. It is often more efficient to thoroughly purify intermediates than to deal with complex mixtures in later stages.[16]
Visualization of a General Purification Workflow
The following diagram illustrates a typical decision-making process for purifying a crude nitrile-containing aromatic compound.
References
- 1. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 2. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. EP0334188A2 - Process for producing aromatic nitrile - Google Patents [patents.google.com]
- 7. US4925642A - Process for the preparation and the isolation of aromatic nitriles - Google Patents [patents.google.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 10. One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03559B [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. Reagents & Solvents [chem.rochester.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Purification [chem.rochester.edu]
Benzocyclobutene Functionalization: A Technical Support Guide to Preventing Ring-Opening
Welcome to the technical support center for benzocyclobutene (BCB) chemistry. This guide is designed for researchers, scientists, and professionals in drug development who are working with this unique and reactive scaffold. Benzocyclobutene's strained four-membered ring is prone to thermal or transition-metal-catalyzed ring-opening to form the highly reactive o-xylylene (or o-quinodimethane) intermediate, a property that is both synthetically useful and a significant challenge during functionalization. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you navigate the complexities of BCB chemistry and achieve your desired molecular targets while preserving the cyclobutene ring.
Troubleshooting Guide: Preventing Unwanted Ring-Opening
This section addresses specific issues that you may encounter during the functionalization of the benzocyclobutene aromatic ring.
Question: My Friedel-Crafts acylation of benzocyclobutene is resulting in low yields and significant polymerization. What is causing this and how can I fix it?
Answer: This is a classic problem when subjecting benzocyclobutene to strong Lewis acids at elevated temperatures. The conditions required for traditional Friedel-Crafts reactions often overlap with the temperature at which the BCB ring begins to open, leading to polymerization of the resulting o-xylylene intermediate.
Root Cause Analysis:
-
Lewis Acid Strength and Temperature: Strong Lewis acids like aluminum chloride (AlCl₃) can coordinate to the BCB ring, increasing its reactivity but also lowering the activation energy for the conrotatory ring-opening. This effect is exacerbated at temperatures above 80 °C.
-
Reaction Time: Prolonged reaction times, even at moderate temperatures, increase the likelihood of undesired side reactions, including ring-opening and subsequent polymerization.
Recommended Solutions:
-
Milder Lewis Acids: Switch to a milder Lewis acid that is less likely to promote ring-opening. Examples include zinc chloride (ZnCl₂), ferric chloride (FeCl₃), or triflic acid (TfOH). These alternatives often require slightly longer reaction times or higher concentrations but provide a much cleaner reaction profile.
-
Optimize Reaction Temperature: Carefully control the reaction temperature. Start at a low temperature (e.g., 0 °C) and slowly warm the reaction mixture only as needed. It is crucial to stay below the thermal ring-opening temperature of your specific BCB derivative. For unsubstituted BCB, significant ring-opening begins to occur at temperatures approaching 180 °C, but this can be much lower in the presence of strong acids.
-
Alternative Acylation Methods: Consider using a Friedel-Crafts acylation with trifluoroacetic anhydride, which can proceed under milder conditions. Another excellent alternative is to first perform a Vilsmeier-Haack reaction to introduce a formyl group, which can then be further elaborated.
Experimental Protocol: Mild Friedel-Crafts Acylation of Benzocyclobutene
-
To a solution of benzocyclobutene (1.0 eq) in a suitable solvent (e.g., dichloromethane, DCM) at 0 °C, add the acylating agent (e.g., acetyl chloride, 1.1 eq).
-
Slowly add a milder Lewis acid (e.g., ZnCl₂, 1.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 1-2 hours, then allow it to slowly warm to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by carefully adding it to ice-cold water.
-
Extract the product with DCM, wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
Question: I am attempting to nitrate benzocyclobutene, but I am observing a complex mixture of products and significant decomposition. How can I achieve clean mononitration?
Answer: Standard nitration conditions (e.g., a mixture of concentrated nitric acid and sulfuric acid) are often too harsh for the delicate benzocyclobutene core. The strongly acidic and oxidizing environment can lead to ring-opening and subsequent side reactions.
Root Cause Analysis:
-
Harsh Reagents: The combination of nitric acid and sulfuric acid is a powerful oxidizing agent and can attack the strained cyclobutene ring.
-
Exothermic Reaction: Nitration is highly exothermic. Poor temperature control can lead to localized heating, promoting the undesired ring-opening pathway.
Recommended Solutions:
-
Milder Nitrating Agents: Employ milder nitrating agents to avoid decomposition. A common and effective alternative is the use of acetyl nitrate, which can be generated in situ from nitric acid and acetic anhydride. Other options include nitronium tetrafluoroborate (NO₂BF₄) or dinitrogen pentoxide (N₂O₅) at low temperatures.
-
Strict Temperature Control: Maintain a consistently low temperature (typically between -10 °C and 0 °C) throughout the addition of the nitrating agent and for the duration of the reaction.
-
Solvent Choice: Use an inert solvent, such as dichloromethane or nitromethane, to help dissipate heat and maintain a homogeneous reaction mixture.
Workflow for Successful Nitration of Benzocyclobutene
Figure 1: A step-by-step workflow for the mild nitration of benzocyclobutene.
Frequently Asked Questions (FAQs)
Q1: What is the general temperature limit I should not exceed when working with benzocyclobutene to avoid ring-opening?
A1: For unsubstituted benzocyclobutene, the thermal ring-opening to o-xylylene typically begins around 180-200 °C. However, this temperature can be significantly lowered by the presence of substituents on the ring, the solvent, and especially by catalysts such as Lewis acids or transition metals. It is a good practice to keep reaction temperatures below 100 °C whenever possible if ring-opening is to be avoided. Always perform small-scale test reactions to determine the thermal stability of your specific BCB derivative under your reaction conditions.
Q2: Can I perform lithiation on benzocyclobutene without causing ring-opening?
A2: Yes, directed ortho-lithiation is a powerful method for functionalizing benzocyclobutene. However, standard lithiating agents like n-butyllithium (n-BuLi) can be problematic. The use of a milder base, such as lithium diisopropylamide (LDA), or sterically hindered bases like lithium tetramethylpiperidide (LiTMP) at low temperatures (e.g., -78 °C) is highly recommended. The choice of a directing group on the BCB ring is also crucial for achieving high regioselectivity.
Q3: Are there any protecting groups that can stabilize the benzocyclobutene core during harsh reaction conditions?
A3: While the concept of a "protecting group" for the cyclobutene ring itself is not conventional, you can strategically introduce electron-withdrawing groups onto the aromatic ring to increase its stability. These groups can make the ring less susceptible to oxidation and can sometimes increase the activation energy for ring-opening. However, this also deactivates the ring towards electrophilic aromatic substitution. The best strategy is always to choose the mildest possible reaction conditions that are compatible with the BCB core.
Q4: How does the solvent choice affect the stability of the benzocyclobutene ring?
A4: The solvent can play a role in the stability of benzocyclobutene, particularly in reactions where charged intermediates are formed. Polar aprotic solvents are generally a good choice for many functionalization reactions. However, in reactions that are prone to ring-opening, it is important to consider the solvent's ability to coordinate with any catalysts present, which could influence their reactivity and, consequently, the stability of the BCB ring.
Comparative Data on Reaction Conditions
The table below summarizes recommended conditions for various functionalization reactions on benzocyclobutene, with a focus on minimizing ring-opening.
| Reaction Type | Reagent/Catalyst | Temperature (°C) | Solvent | Key Considerations |
| Nitration | Acetyl Nitrate | -10 to 0 | Dichloromethane | Strict temperature control is essential. |
| Bromination | NBS, AIBN | 80 | Carbon Tetrachloride | Avoids the use of harsh Lewis acids. |
| Acylation | Acetyl Chloride, ZnCl₂ | 0 to 25 | Dichloromethane | Milder Lewis acid prevents polymerization. |
| Formylation | Vilsmeier-Haack | 0 to 70 | DMF | A good alternative to Friedel-Crafts. |
| Lithiation | LDA | -78 | Tetrahydrofuran | Requires a directing group for regioselectivity. |
Conclusion
The successful functionalization of benzocyclobutene hinges on a delicate balance of reactivity and stability. By understanding the mechanisms that lead to undesired ring-opening and by carefully selecting mild reagents and controlling reaction conditions, it is possible to perform a wide range of chemical transformations on this valuable synthetic building block. This guide provides a starting point for troubleshooting and developing robust protocols. Always consult the primary literature for specific examples that are most relevant to your target molecule.
Technical Support Center: Improving Regioselectivity in Reactions with 1-Benzocyclobutenecarbonitrile
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-benzocyclobutenecarbonitrile. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome challenges related to regioselectivity in your experiments. Our focus is on providing not just protocols, but a deep understanding of the underlying chemical principles to empower your research.
Introduction: The Power and Challenge of this compound
This compound is a versatile reagent, primarily utilized as a precursor for the in situ generation of an electron-deficient ortho-quinodimethane (o-QDM). This highly reactive intermediate readily participates in [4+2] cycloaddition (Diels-Alder) reactions, providing a powerful tool for the synthesis of substituted naphthalene frameworks.[1] However, the very features that make this reagent so useful—the strain of the four-membered ring and the electronic influence of the nitrile group—also introduce challenges, particularly in controlling the regioselectivity of the cycloaddition.
This guide will walk you through the key factors governing regioselectivity and provide actionable strategies to steer your reactions toward the desired constitutional isomer.
Frequently Asked Questions (FAQs)
FAQ 1: Why am I getting a mixture of regioisomers in my Diels-Alder reaction?
The formation of regioisomers is a common challenge when reacting an unsymmetrical diene with an unsymmetrical dienophile. In the case of this compound, thermal activation induces a conrotatory ring-opening to form 1-cyano-1,2-dihydro-1,2-bis(methylene)benzene, a substituted o-quinodimethane. This intermediate is an unsymmetrical diene. When it reacts with an unsymmetrical dienophile, there are two possible orientations for the cycloaddition, leading to two different constitutional isomers (regioisomers).
The regiochemical outcome of a Diels-Alder reaction is primarily governed by electronic effects, which can be understood through Frontier Molecular Orbital (FMO) theory.[2] The reaction is favored when there is a strong interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. Specifically, the major regioisomer arises from the alignment that allows for the greatest overlap between the atoms with the largest coefficients in the HOMO of the diene and the LUMO of the dienophile.[3]
The electron-withdrawing nitrile group on the o-quinodimethane significantly influences the energy and coefficients of its frontier orbitals.[4] It lowers the energy of both the HOMO and LUMO, making the diene more electron-deficient. Crucially, it also polarizes the diene, altering the magnitude of the orbital coefficients at the two methylene carbons. This polarization dictates the preferred orientation of approach for an unsymmetrical dienophile.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Unsymetrical o-QDM (from this compound)] -- "Reacts with" --> B(Unsymmetrical Dienophile); B -- "Two possible orientations" --> C{Transition State 1}; B -- "Two possible orientations" --> D{Transition State 2}; C -- "Leads to" --> E[Regioisomer 1]; D -- "Leads to" --> F[Regioisomer 2]; }
Caption: Formation of regioisomers in the Diels-Alder reaction.
Troubleshooting Guide: Optimizing Regioselectivity
Problem 1: My reaction yields the undesired regioisomer as the major product.
This indicates that the inherent electronic preferences of the diene and dienophile favor the formation of the unwanted product. To overcome this, you need to modify the reaction conditions to alter these electronic interactions.
Core Concept: Understanding the Polarization of the Cyano-Substituted o-Quinodimethane
The electron-withdrawing nature of the nitrile group significantly polarizes the o-quinodimethane intermediate. Through resonance, the nitrile group withdraws electron density from the diene system. This results in the exocyclic methylene carbon further from the nitrile group (C8) being more nucleophilic (larger HOMO coefficient) and the carbon closer to the nitrile group (C7) being more electrophilic.
Caption: Electronic polarization of the o-quinodimethane intermediate.
Solutions:
-
Dienophile Selection:
-
For "ortho" selectivity (substituent on C2 of the naphthalene product): Use a dienophile with an electron-withdrawing group (EWG). The largest LUMO coefficient on the dienophile will be on the β-carbon (the carbon further from the EWG). This will align with the more nucleophilic C8 of the diene.
-
For "meta" selectivity (substituent on C3 of the naphthalene product): This is generally disfavored electronically. However, using a dienophile with an electron-donating group (EDG) can alter the FMO interactions. The largest HOMO coefficient of the dienophile will now be of interest, interacting with the LUMO of the electron-deficient diene. This can sometimes lead to the "meta" product, although yields and selectivity may be lower.
-
-
Lewis Acid Catalysis: Lewis acids can significantly enhance regioselectivity by coordinating to the dienophile, particularly those containing a carbonyl group or other Lewis basic site.[5] This coordination lowers the LUMO energy of the dienophile and can increase the magnitude of the LUMO coefficient at the β-carbon, further favoring the "ortho" product.[6]
Table 1: Common Lewis Acids for Enhancing Regioselectivity
| Lewis Acid | Typical Loading (mol%) | Solvent | Temperature (°C) | Notes |
| AlCl₃ | 10 - 100 | CH₂Cl₂ | -78 to 0 | Very strong, can cause polymerization. |
| BF₃·OEt₂ | 20 - 100 | CH₂Cl₂ | -78 to RT | Commonly used, easy to handle. |
| TiCl₄ | 10 - 50 | CH₂Cl₂ | -78 to 0 | Strong Lewis acid, sensitive to moisture. |
| SnCl₄ | 10 - 50 | CH₂Cl₂ | -78 to 0 | Milder than TiCl₄, good for sensitive substrates. |
| ZnCl₂ | 50 - 100 | Toluene, CH₂Cl₂ | 0 to RT | Milder Lewis acid. |
Experimental Protocol: Lewis Acid-Catalyzed Diels-Alder Reaction
-
To a flame-dried flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv) and the dienophile (1.1-1.5 equiv) in anhydrous solvent (e.g., CH₂Cl₂).
-
Cool the solution to the desired temperature (e.g., -78 °C).
-
Slowly add the Lewis acid (see Table 1 for suggestions) to the stirred solution.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous NaHCO₃ solution).
-
Warm the mixture to room temperature and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Problem 2: The reaction is sluggish and gives low yields, even with extended reaction times.
The electron-withdrawing nitrile group deactivates the o-quinodimethane, making it less reactive towards electron-poor dienophiles.
Solutions:
-
Increase Reaction Temperature: The formation of the o-quinodimethane from this compound is a thermal process. Increasing the reaction temperature (typically in a high-boiling solvent like toluene or xylene) will increase the rate of ring-opening and the subsequent cycloaddition. However, be mindful of potential side reactions and decomposition at very high temperatures.
-
Use a More Reactive Dienophile:
-
Electron-rich dienophiles: While this may seem counterintuitive for a normal-electron-demand Diels-Alder, an electron-deficient diene can react with an electron-rich dienophile in an inverse-electron-demand Diels-Alder reaction. The key interaction is then between the HOMO of the dienophile and the LUMO of the diene.
-
Strained dienophiles: Dienophiles with ring strain, such as norbornene derivatives, can be more reactive.
-
-
Lewis Acid Catalysis: As mentioned previously, Lewis acids can accelerate the reaction by lowering the LUMO energy of the dienophile, thereby reducing the HOMO-LUMO gap and increasing the reaction rate.[6]
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Low Reactivity] --> B{Possible Causes}; B --> C[Deactivated Diene (due to EWG)]; B --> D[Poor Dienophile]; C --> E[Increase Temperature]; D --> F[Use More Reactive Dienophile]; C & D --> G[Employ Lewis Acid Catalysis]; }
Caption: Troubleshooting low reactivity in Diels-Alder reactions.
Concluding Remarks
Controlling regioselectivity in reactions with this compound is a nuanced but achievable goal. By understanding the electronic principles that govern the Diels-Alder reaction and systematically applying the troubleshooting strategies outlined in this guide, researchers can effectively steer their reactions towards the desired products. Remember that careful consideration of dienophile choice, reaction conditions, and the potential benefits of Lewis acid catalysis are your key tools for success.
References
- 1. Synthesis of naphthalene derivatives via nitrogen-to-carbon transmutation of isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Effect of electron-withdrawing fluorine and cyano substituents on photovoltaic properties of two-dimensional quinoxaline-based polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ias.ac.in [ias.ac.in]
- 6. mdpi.com [mdpi.com]
Identification of byproducts in the synthesis of 1-cyano-4,5-dimethoxybenzocyclobutene
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-cyano-4,5-dimethoxybenzocyclobutene, a critical intermediate in the production of Ivabradine.[1] This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges and byproduct formation during the synthesis. Our approach is rooted in mechanistic principles and practical laboratory experience to ensure scientific integrity and experimental success.
Pillar 1: Understanding the Synthetic Landscape
The successful synthesis of 1-cyano-4,5-dimethoxybenzocyclobutene hinges on a multi-step reaction sequence that is sensitive to reaction conditions. Even minor deviations can lead to the formation of undesired byproducts, impacting yield and purity. This guide will walk you through potential pitfalls at each critical stage.
A common and practical synthetic approach begins with 3,4-dimethoxybenzaldehyde and proceeds through bromination, a Knoevenagel condensation, reduction, and a final intramolecular cyclization.[1][2]
Caption: Synthetic workflow for 1-cyano-4,5-dimethoxybenzocyclobutene.
Pillar 2: Troubleshooting by Synthetic Stage
This section is formatted in a question-and-answer style to directly address specific issues you may encounter.
Stage 1: Bromination of 3,4-Dimethoxybenzaldehyde
Question 1: My reaction mixture shows two spots on TLC after bromination, even though I used one equivalent of bromine. What is the likely identity of the second spot?
Answer: The second spot is likely a regioisomer of the desired 2-bromo-4,5-dimethoxybenzaldehyde. The directing effects of the two methoxy groups on the aromatic ring can lead to the formation of 6-bromo-3,4-dimethoxybenzaldehyde as a significant byproduct.
Causality: The methoxy groups are ortho-, para-directing. While the position between the two methoxy groups is sterically hindered, substitution at the 6-position is electronically favored, leading to a mixture of isomers.
Troubleshooting & Identification:
-
Chromatography: The two isomers can typically be separated by column chromatography on silica gel.
-
NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum is diagnostic.
-
2-Bromo-4,5-dimethoxybenzaldehyde (Desired): You will observe two singlets for the aromatic protons.
-
6-Bromo-3,4-dimethoxybenzaldehyde (Byproduct): You will observe two doublets for the aromatic protons due to ortho-coupling.
-
-
Preventative Measures:
-
Temperature Control: Running the reaction at lower temperatures can sometimes improve regioselectivity.
-
Brominating Agent: Consider using a milder brominating agent, such as N-bromosuccinimide (NBS), which may offer better control.
-
| Compound | Predicted ¹H NMR (Aromatic Protons) |
| 2-Bromo-4,5-dimethoxybenzaldehyde | Two singlets |
| 6-Bromo-3,4-dimethoxybenzaldehyde | Two doublets (J ≈ 8-9 Hz) |
Stage 2: Knoevenagel Condensation
Question 2: The Knoevenagel condensation of my bromo-benzaldehyde with cyanoacetic acid is slow and gives a poor yield of the desired acrylic acid derivative. What could be the issue?
Answer: A sluggish reaction and low yield in the Knoevenagel condensation can be attributed to several factors, including catalyst choice, water removal, and potential side reactions.
Causality: The Knoevenagel condensation is a reversible reaction. Efficient removal of water is crucial to drive the equilibrium towards the product. The choice of base catalyst also significantly influences the reaction rate and outcome.
Troubleshooting & Identification:
-
Catalyst System: While piperidine or ammonium acetate are commonly used, consider exploring other base catalysts if the reaction is not proceeding well.
-
Water Removal: Ensure your Dean-Stark apparatus or other water removal method is functioning efficiently. Inadequate water removal is a common cause of low yields.
-
Side Reactions:
-
Decarboxylation of Cyanoacetic Acid: At elevated temperatures, cyanoacetic acid can decarboxylate. Ensure the reaction temperature is appropriate for the chosen solvent and catalyst system.
-
Michael Addition: Although less common in this specific reaction, the product can potentially undergo a Michael addition with another molecule of the cyanoacetate anion. This can be minimized by controlling the stoichiometry and reaction time.
-
Caption: Troubleshooting logic for the Knoevenagel condensation.
Stage 3: Reduction of the Acrylic Acid Derivative
Question 3: After reducing the unsaturated nitrile with sodium borohydride (NaBH₄), my product is contaminated with a significant amount of starting material. How can I improve the conversion?
Answer: Incomplete reduction with NaBH₄ is a common issue and can often be resolved by optimizing the reaction conditions or using a more potent reducing agent.
Causality: Sodium borohydride is a relatively mild reducing agent, and its reactivity can be influenced by the solvent system and the presence of additives. The conjugated system in the starting material can also affect the ease of reduction.
Troubleshooting & Identification:
-
Solvent System: The choice of solvent can significantly impact the reducing power of NaBH₄. While alcohols like methanol or ethanol are common, exploring aprotic solvents in combination with additives might be beneficial.
-
Additives: The reactivity of NaBH₄ can be enhanced by the addition of Lewis acids or other additives. However, care must be taken as this can also lead to over-reduction or other side reactions.
-
Alternative Reducing Agents: If optimizing the NaBH₄ reduction proves difficult, consider alternative reducing agents such as lithium borohydride (LiBH₄) or catalytic hydrogenation.
-
Monitoring the Reaction: Use thin-layer chromatography (TLC) to monitor the reaction progress and ensure it has gone to completion before quenching.
-
Work-up Procedure: Improper work-up can lead to the re-oxidation of the product or incomplete removal of boron salts, which can complicate purification.
Stage 4: Intramolecular Cyclization
Question 4: The final cyclization step to form the benzocyclobutene ring is giving a low yield, and I'm observing what appears to be a higher molecular weight byproduct in my mass spectrum. What is happening?
Answer: A low yield in the intramolecular cyclization, accompanied by higher molecular weight species, often points to competing intermolecular reactions, such as dimerization.
Causality: The cyclization reaction proceeds through a highly reactive benzyne or a related intermediate. If the intramolecular reaction is slow, this intermediate can react with another molecule of the starting material or another intermediate, leading to dimers or oligomers.
Troubleshooting & Identification:
-
High Dilution: Running the reaction under high dilution conditions can favor the intramolecular cyclization over intermolecular reactions.
-
Base and Temperature: The choice of base and the reaction temperature are critical. A strong, non-nucleophilic base is required to generate the reactive intermediate. The temperature needs to be carefully controlled to promote the desired reaction without causing decomposition.
-
Byproduct Characterization: The high molecular weight byproduct is likely a dimer formed from the coupling of two molecules of the starting material. This can be confirmed by mass spectrometry.
-
Alternative Cyclization Methods: Explore different methods for generating the benzyne intermediate, as some may be more amenable to intramolecular cyclization.
Caption: Competing pathways in the intramolecular cyclization step.
Pillar 3: Analytical Characterization of Byproducts
Accurate identification of byproducts is paramount for effective troubleshooting. Below are expected analytical signatures for some of the key species discussed.
| Compound | Key ¹H NMR Signals (CDCl₃, δ ppm) | Key Mass Spec (m/z) |
| 1-Cyano-4,5-dimethoxybenzocyclobutene (Product) | ~6.9 (s, 1H), ~6.8 (s, 1H), ~4.5 (t, 1H), ~3.8 (s, 6H), ~3.5 (m, 1H), ~3.3 (m, 1H)[2] | 189 (M⁺)[2] |
| 6-Bromo-3,4-dimethoxybenzaldehyde (Byproduct) | Aromatic protons as two doublets. | 244/246 (M⁺, bromine isotopes) |
| Unreacted 3-(2-Bromo-4,5-dimethoxyphenyl)propionitrile | Aromatic protons as two singlets, aliphatic protons as two triplets. | 270/272 (M⁺, bromine isotopes) |
| Dimer Byproduct | Complex aromatic and aliphatic signals. | ~540 (depending on exact structure) |
Note: The exact chemical shifts and fragmentation patterns may vary depending on the specific instrumentation and conditions used.
Experimental Protocols
Protocol 1: TLC Monitoring of the Bromination Reaction
-
Stationary Phase: Silica gel 60 F₂₅₄
-
Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 7:3 v/v). Adjust the polarity as needed for optimal separation.
-
Visualization: UV light (254 nm). The aromatic compounds will appear as dark spots.
-
Analysis: The desired product and the regioisomer byproduct should appear as two distinct spots with different Rf values.
Protocol 2: Purification of 1-Cyano-4,5-dimethoxybenzocyclobutene
-
Crude Product Preparation: After the cyclization reaction and work-up, dissolve the crude product in a minimal amount of a suitable solvent, such as dichloromethane or toluene.
-
Adsorbent Treatment: Add a small amount of silica gel and/or activated carbon to the solution to remove colored impurities.[3]
-
Filtration: Stir the mixture for a short period and then filter to remove the adsorbent.
-
Crystallization: Concentrate the filtrate and recrystallize the product from a suitable solvent system, such as ethanol-water or isopropanol.
Frequently Asked Questions (FAQs)
Q1: My final product is off-white or yellowish. How can I decolorize it? A1: The color is likely due to trace impurities. Treatment with activated carbon followed by recrystallization is an effective method for decolorization.
Q2: I am having trouble with the solubility of my intermediates. Any suggestions? A2: Some of the intermediates in this synthesis have limited solubility in common organic solvents. You may need to use more polar aprotic solvents like DMF or DMSO for certain steps, but be mindful of potential side reactions and purification challenges.
Q3: Can I use a different reducing agent for the acrylic acid derivative? A3: Yes, other reducing agents can be used. For example, catalytic hydrogenation with Pd/C is a viable alternative to NaBH₄. However, you will need to screen and optimize the reaction conditions for your specific substrate.
Q4: Is the benzocyclobutene product stable? A4: 1-Cyano-4,5-dimethoxybenzocyclobutene is generally stable under normal laboratory conditions. However, benzocyclobutenes can undergo thermal ring-opening to form reactive o-xylylenes at elevated temperatures. It is advisable to store the compound in a cool, dark place.
References
Validation & Comparative
A Senior Application Scientist's Guide to Diels-Alder Reactions Utilizing 1-Benzocyclobutenecarbonitrile: A Comparative Analysis of Dienophile Reactivity
Introduction
The Diels-Alder reaction stands as a cornerstone of modern organic synthesis, prized for its efficiency and stereospecificity in constructing six-membered rings.[1][2] This [4+2] cycloaddition is particularly powerful when employing transient, highly reactive intermediates. Among these, o-quinodimethanes (o-QDMs) are exceptionally useful for rapidly building molecular complexity.[3][4][5][6] However, their inherent instability requires in situ generation.
A common misconception classifies 1-benzocyclobutenecarbonitrile as a dienophile. In reality, its value lies in its role as a stable, crystalline, and convenient precursor to a reactive diene . Upon thermal activation, it undergoes a conrotatory ring-opening to generate a substituted o-quinodimethane.[3] This transient diene is immediately trapped by a dienophile present in the reaction mixture. The efficiency of this trapping, and thus the overall success of the synthesis, is critically dependent on the reactivity of the chosen dienophile.
This guide provides an in-depth comparison of the reactivity of various common dienophiles with the o-quinodimethane generated from this compound. By grounding our analysis in Frontier Molecular Orbital (FMO) theory and supporting experimental data, we aim to equip researchers, scientists, and drug development professionals with the insights needed to select the optimal dienophile for their synthetic targets.
The Diene: In Situ Generation and Properties
The synthetic utility of this compound stems from its clean thermal transformation into a highly reactive 1-cyano-1,2-dihydrobenzo[d]cyclobutene (o-quinodimethane). This electrocyclic reaction typically requires heating in an inert, high-boiling solvent (e.g., toluene, xylene, or o-dichlorobenzene). The equilibrium favors the strained four-membered ring at room temperature, but at elevated temperatures, the reactive o-QDM is formed, which then drives the reaction forward via an irreversible Diels-Alder cycloaddition.
The generated o-QDM is an electron-rich diene.[5][7] This electronic character is the primary determinant of its reactivity profile, dictating that it will react most rapidly with electron-deficient dienophiles in a normal-electron-demand Diels-Alder reaction.
Caption: Generation of the o-QDM intermediate and subsequent Diels-Alder reaction.
Comparative Reactivity of Dienophiles
The rate of a Diels-Alder reaction is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.[7][8][9][10] For our electron-rich o-QDM, a more electron-deficient dienophile will have a lower-energy LUMO, resulting in a smaller HOMO-LUMO gap and a faster reaction rate.[9][11] Electron-withdrawing groups (EWGs) on the dienophile are therefore essential for high reactivity.[12][13][14]
The following table compares common dienophiles, categorized by their general reactivity towards the o-QDM generated from this compound. Reaction conditions and yields are representative and can vary based on specific substrates and solvent choice.
| Dienophile Class | Example Dienophile | Structure | Key Features | Typical Conditions | Relative Rate |
| Highly Reactive | N-Phenylmaleimide | ![]() | Two strong EWGs (carbonyls) in a rigid, cyclic system. Excellent reactivity.[15][16] | Toluene, 110°C, 1-4h | Very Fast |
| Maleic Anhydride | ![]() | Extremely electron-poor due to two carbonyls in a cyclic anhydride.[11][12] | Toluene, 110°C, 1-4h | Very Fast | |
| Dimethyl Acetylenedicarboxylate (DMAD) | ![]() | Highly electrophilic alkyne with two conjugated ester EWGs.[17][18][19][20] | Toluene, 110°C, 2-6h | Very Fast | |
| Moderately Reactive | Methyl Acrylate | ![]() | A single ester EWG activates the double bond.[11] | Xylene, 140°C, 8-16h | Moderate |
| Acrylonitrile | ![]() | Nitrile group is a good EWG, providing moderate reactivity.[14] | Xylene, 140°C, 8-16h | Moderate | |
| Low Reactivity | Ethylene | ![]() | Unactivated dienophile, reacts sluggishly without EWGs.[9][12] | High Temp/Pressure | Very Slow |
| Cyclohexene | ![]() | Unactivated, electron-rich alkene. Poor dienophile for this system. | High Temp/Pressure | Very Slow |
Causality Behind Reactivity Differences:
-
Highly Reactive Dienophiles: N-Phenylmaleimide and maleic anhydride are exceptionally reactive because their cyclic structures lock the double bond in a conformation suitable for cycloaddition, and the two powerful carbonyl EWGs significantly lower the LUMO energy.[12][15] DMAD is also highly reactive due to the strong inductive and conjugative effects of the two ester groups on the alkyne.[17][19]
-
Moderately Reactive Dienophiles: Dienophiles like methyl acrylate and acrylonitrile possess only a single EWG. While this is sufficient to facilitate the reaction, the LUMO is not as low in energy as in the highly reactive examples, thus requiring more forcing conditions (higher temperatures or longer reaction times) to achieve good conversion.
-
Low Reactivity Dienophiles: Simple, unactivated alkenes like ethylene or cyclohexene are poor dienophiles in this context. Their LUMOs are high in energy, creating a large, unfavorable energy gap with the diene's HOMO. These reactions are typically low-yielding and require harsh conditions, if they proceed at all.
Experimental Protocol: Reaction with N-Phenylmaleimide
This protocol describes a representative procedure for the Diels-Alder reaction between the in situ generated o-QDM from this compound and N-phenylmaleimide.
Materials:
-
This compound (1.0 equiv)
-
N-Phenylmaleimide (1.1 equiv)
-
Anhydrous Toluene
-
Diethyl ether
-
Hexanes
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
Methodology:
Caption: Experimental workflow for the Diels-Alder reaction.
-
Reaction Setup: To a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar and reflux condenser under a nitrogen atmosphere, add this compound (e.g., 200 mg, 1.55 mmol) and N-phenylmaleimide (300 mg, 1.71 mmol, 1.1 equiv).
-
Solvent Addition: Add anhydrous toluene (20 mL) via syringe.
-
Heating: Immerse the flask in a preheated oil bath at 120°C and stir the mixture vigorously. The solution should be refluxing (approx. 110°C).
-
Monitoring: The reaction is monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting materials. The reaction is typically complete within 1-4 hours.
-
Work-up: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. The solvent is then removed in vacuo using a rotary evaporator.
-
Purification: The resulting crude solid is purified by recrystallization. The choice of solvent depends on the specific adduct, but a system like toluene/hexanes or ethyl acetate/hexanes is often effective. The pure product is collected by vacuum filtration and dried.
Conclusion
This compound is a highly valuable and versatile precursor for the in situ generation of a reactive o-quinodimethane diene. The success of its application in Diels-Alder cycloadditions is fundamentally dictated by the electronic properties of the dienophile partner. As demonstrated, electron-deficient dienophiles such as N-phenylmaleimide, maleic anhydride, and DMAD exhibit superior reactivity, leading to rapid and high-yielding transformations under moderate thermal conditions. Conversely, less activated dienophiles require more forcing conditions and may provide diminished yields. This guide provides the foundational understanding and practical data necessary for researchers to strategically select the appropriate dienophile, thereby optimizing synthetic routes towards complex polycyclic structures relevant in medicinal chemistry and materials science.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. mdpi.com [mdpi.com]
- 4. o‐Quinodimethane Atropisomers: Enantioselective Synthesis and Stereospecific Transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Recent advances in the application of Diels–Alder reactions involving o-quinodimethanes, aza-o-quinone methides and o-quinone methides in natural product total synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. total-synthesis.com [total-synthesis.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Video: Diels–Alder Reaction: Characteristics of Dienophiles [jove.com]
- 10. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 11. Molecular Orbitals in the Diels-Alder Reaction [people.chem.ucsb.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. m.youtube.com [m.youtube.com]
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- 16. Item - Synthesis of substituted N-phenylmaleimides and use in a DielsâAlder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory - Taylor & Francis Group - Figshare [tandf.figshare.com]
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- 18. Dimethyl_acetylenedicarboxylate [chemeurope.com]
- 19. The Uses of Dimethyl acetylenedicarboxylate_Chemicalbook [chemicalbook.com]
- 20. nbinno.com [nbinno.com]
A Comparative Guide to Diels-Alder Reactions: 1-Benzocyclobutenecarbonitrile vs. Maleic Anhydride
This guide provides an in-depth comparison of two pivotal reagents in the Diels-Alder reaction landscape: 1-benzocyclobutenecarbonitrile and maleic anhydride. While both are instrumental in the synthesis of complex cyclic systems, they operate on opposite ends of the reaction paradigm. Maleic anhydride is a quintessential electron-poor dienophile, whereas this compound serves as a stable precursor to a highly reactive, electron-rich diene. Understanding their distinct roles, activation requirements, and stereochemical preferences is crucial for researchers in organic synthesis and drug development.
The Foundational Roles: Diene vs. Dienophile
The Diels-Alder reaction is a [4+2] cycloaddition, a powerful and elegant method for forming six-membered rings.[1][2] Its efficiency is governed by the electronic complementarity of its two components: an electron-rich conjugated diene (the 4π-electron component) and an electron-poor dienophile (the 2π-electron component).[3][4]
-
Maleic Anhydride: Functions directly as the dienophile . Its reactivity is driven by the two electron-withdrawing carbonyl groups, which lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO), making it highly electrophilic and an excellent "diene lover".[5][6][7]
-
This compound: Serves as a diene precursor . It is a stable, isolable solid that, upon thermal activation, undergoes a conrotatory electrocyclic ring-opening to generate a highly reactive o-quinodimethane intermediate.[8][9] This transient species is the true electron-rich diene that participates in the cycloaddition.
Caption: Fundamental roles of Maleic Anhydride and this compound.
Comparative Analysis: Reactivity and Performance
The operational differences between these two compounds are stark and dictate their strategic use in synthesis.
| Feature | Maleic Anhydride | This compound |
| Role | Dienophile | Diene Precursor |
| Activation | No activation required; highly reactive at room temperature or with mild heating.[1] | Requires thermal activation (typically >80 °C) to generate the reactive o-quinodimethane intermediate.[9] |
| Electronic Nature | Electron-poor (electrophilic).[6] | Generates an electron-rich (nucleophilic) diene.[10] |
| Ideal Reaction Partner | Electron-rich dienes (e.g., cyclopentadiene, anthracene, alkyl-substituted dienes).[5][11] | Electron-poor dienophiles (e.g., maleimides, acrylates, maleic anhydride itself).[8] |
| Stereoselectivity | Highly stereospecific, retaining the cis-geometry of the dienophile.[5][12] Strongly favors the endo adduct.[1] | The generated diene reacts stereospecifically. The reaction typically favors the endo adduct, following the Alder rule. |
| Key Advantage | High reactivity, predictability, and commercial availability. A benchmark for dienophile performance.[6][13] | Provides access to highly reactive, non-isolable dienes from a stable precursor, enabling complex polycyclic syntheses.[8][14] |
Mechanistic Insights and Stereochemistry
Generation of the o-Quinodimethane Diene
The utility of this compound hinges on its ability to undergo a reversible 4π electrocyclic ring-opening upon heating. This process transforms the stable benzocyclobutene scaffold into the transient but extremely reactive o-quinodimethane, which is locked in the required s-cis conformation for the Diels-Alder reaction.
References
- 1. community.wvu.edu [community.wvu.edu]
- 2. vernier.com [vernier.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 14.5 Characteristics of the Diels–Alder Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. Generation and Cycloaddition of o-Quinodimethane in Aqueous Medium | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. academics.su.edu.krd [academics.su.edu.krd]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. organicreactions.org [organicreactions.org]
- 14. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
A Comparative Guide to 1-Benzocyclobutenecarbonitrile as a Synthon for Polycyclic Systems
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of organic synthesis, the efficient construction of complex polycyclic systems is a persistent challenge. These molecular architectures form the backbone of numerous natural products, pharmaceuticals, and advanced materials. A key strategy in their synthesis is the generation of highly reactive intermediates that can be trapped in cycloaddition reactions to rapidly build molecular complexity. Among the precursors to these intermediates, 1-benzocyclobutenecarbonitrile has emerged as a valuable and versatile synthon.
This guide provides an in-depth validation of this compound for the synthesis of polycyclic systems. We will explore the fundamental principles of its reactivity, offer a detailed experimental protocol for its application in Diels-Alder reactions, and conduct a critical comparison with alternative synthetic strategies, namely the use of aryne precursors and other methods for generating the key o-quinodimethane intermediate.
The Power of Strain: Unlocking Reactivity in this compound
The synthetic utility of this compound lies in the inherent strain of its four-membered ring fused to a benzene ring.[1] Upon thermal activation, this strained system undergoes a conrotatory electrocyclic ring-opening to form a highly reactive o-quinodimethane intermediate.[1] This transient diene is primed to participate in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction, with a variety of dienophiles to construct tetralin-based polycyclic frameworks.[2][3][4] The nitrile substituent on the cyclobutene ring influences the electronics and stability of the molecule, as well as the subsequent reactivity of the o-quinodimethane.
References
A Comparative Guide to Alternative Precursors for the Synthesis of the Ivabradine Benzocyclobutene Intermediate
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of Ivabradine, a key therapeutic agent for chronic stable angina, is critically dependent on the efficient and stereoselective production of its benzocyclobutene core. The traditional synthetic pathways often rely on classical resolution of racemic intermediates, which can be inefficient and low-yielding.[1] This guide provides an in-depth comparison of modern, alternative strategies for synthesizing the pivotal chiral amine intermediate, ((S)-3,4-dimethoxy-bicyclo[4.2.0]octa-1,3,5-trien-7-yl-methyl)-methyl-amine. We will objectively evaluate routes starting from precursors such as functionalized nitriles and prochiral ketones, with a strong focus on biocatalytic and asymmetric catalytic methods that offer significant advantages in yield, stereoselectivity, and process sustainability.
Introduction: The Synthetic Challenge
The therapeutic efficacy of Ivabradine is solely attributed to its (S)-enantiomer. Consequently, a robust and scalable synthesis must address the challenge of chirality early and efficiently. The core of this challenge lies in the construction of the (S)-configured aminomethyl benzocyclobutane unit. Classical approaches often involve synthesizing the racemic amine and then resolving it with a chiral acid, such as d-camphorsulfonic acid or N-acetyl-L-glutamic acid.[2][3] However, these methods are inherently limited to a maximum theoretical yield of 50% for the desired enantiomer and often require multiple recrystallizations to achieve high enantiomeric purity, leading to significant material loss.[1][2] This has driven the field towards more elegant and atom-economical asymmetric syntheses.
Alternative Strategy 1: Biocatalysis - The Green Chemistry Approach
Biocatalysis has emerged as a powerful alternative, leveraging the exquisite selectivity of enzymes to achieve high enantiopurity under mild, environmentally friendly conditions.[4] This approach can be applied either through the resolution of a racemic precursor or the asymmetric synthesis from a prochiral starting material.
Enzymatic Kinetic Resolution (EKR)
Kinetic resolution remains a widely adopted biocatalytic strategy. In this method, an enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the unreacted, desired enantiomer. For the Ivabradine intermediate, lipases are particularly effective.
Causality of Experimental Choices: The choice of Candida antarctica Lipase B (CAL-B), often immobilized as Novozym 435, is deliberate. CAL-B is renowned for its broad substrate scope, high stability in organic solvents, and excellent enantioselectivity in the acylation of amines and alcohols. The reaction is typically performed in a non-polar organic solvent like tert-butyl methyl ether (TBME) to maintain enzyme activity and facilitate product isolation. An inexpensive acyl donor, such as a simple carbonic ester, is used in excess to drive the reaction forward.
Experimental Protocol: Lipase-Catalyzed Resolution of Racemic Amine[5]
-
Setup: A racemic mixture of 1-(3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanamine is dissolved in TBME (concentration ~10 g/L).
-
Acylation: An acyl donor, such as diethyl carbonate (10 equivalents), is added to the solution.
-
Enzymatic Reaction: Immobilized CAL-B (Novozym 435) is added (Enzyme/Substrate ratio of 1/1 by weight). The mixture is agitated (e.g., 250 rpm) at a controlled temperature (e.g., 30°C) for 24-48 hours.
-
Monitoring: The reaction is monitored by chiral HPLC until approximately 50% conversion is achieved.
-
Workup: The enzyme is removed by simple filtration. The filtrate contains the unreacted (S)-amine and the acylated (R)-carbamate. These can be separated by standard chromatographic techniques or selective extraction.
-
N-methylation: The resolved (S)-amine is then N-methylated in a subsequent step to yield the final intermediate.
Asymmetric Synthesis via Transaminases
A more advanced biocatalytic approach involves the use of transaminases (TAs) for the asymmetric amination of a prochiral ketone precursor. This method avoids the 50% yield limitation of EKR and can generate the desired chiral amine directly in high enantiomeric excess.
Data Comparison: Biocatalytic Routes
| Precursor | Biocatalytic Method | Key Enzyme | Max Yield (%) | Enantiomeric Excess (ee, %) | Key Advantage |
| Racemic Amine | Kinetic Resolution | Candida antarctica Lipase B (CAL-B) | ~45% (Theor. Max 50%) | >99% | High enantiopurity, robust enzyme. |
| Prochiral Ketone | Asymmetric Amination | Transaminase (TA) | >90% | >99% | Bypasses 50% yield limit of EKR. |
Visualizing the Biocatalytic Pathway```dot
Caption: Convergent synthesis via a benzocyclobutene nitrile.
Conclusion and Future Outlook
The synthesis of the Ivabradine benzocyclobutene intermediate has evolved significantly from classical resolution methods. Biocatalytic routes, particularly those employing kinetic resolution with robust lipases like CAL-B or asymmetric synthesis with transaminases, offer unparalleled stereoselectivity and align with the principles of green chemistry. [4]These methods are highly attractive for industrial-scale production due to their mild conditions and simplified downstream processing.
Convergent strategies based on nitrile precursors provide an alternative, robust chemical pathway. [5]While they may require a separate step to introduce chirality, the overall process can be highly efficient and cost-effective. The choice between these advanced strategies will depend on specific process constraints, including cost of goods, throughput requirements, and available technology platforms. For new process development, a biocatalytic route from a prochiral ketone represents the current state-of-the-art, offering the most direct, atom-economical, and stereoselective path to this critical pharmaceutical intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. EP2566850B1 - Industrial process for the synthesis of ivabradine hydrobromide salt - Google Patents [patents.google.com]
- 3. US20140357859A1 - Process for the manufacture of ivabradine and of intermediates of synthesis thereof - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Synthesis of Functionalized Benzocyclobutenes: A Comparative Analysis
Welcome to a comprehensive guide designed for researchers, scientists, and professionals in drug development. This document provides an in-depth comparison of modern synthetic routes to functionalized benzocyclobutenes (BCBs), a class of strained molecules with significant applications in organic synthesis, materials science, and medicinal chemistry.[1][2][3][4] Their utility largely stems from the thermal electrocyclic ring-opening of the four-membered ring to form highly reactive o-quinodimethanes, which are valuable intermediates in cycloaddition reactions for the construction of complex polycyclic systems.[5][6][7][8] This guide moves beyond a simple recitation of protocols to offer a critical evaluation of competing methodologies, grounded in experimental data and mechanistic insight.
The Strategic Importance of Benzocyclobutene Synthesis
The benzocyclobutene core is a recurring motif in natural products and pharmaceuticals, such as the heart failure medication ivabradine.[2][3] Furthermore, the unique reactivity of BCBs makes them indispensable building blocks for creating photosensitive polymers and advanced materials.[3][9] However, the synthesis of functionalized BCBs has historically been challenging.[2][3] This guide will navigate the landscape of contemporary synthetic strategies, with a focus on palladium-catalyzed C–H activation, transition metal-catalyzed cycloadditions, and classical cycloaddition approaches.
Palladium-Catalyzed C–H Activation: A Paradigm Shift in Benzocyclobutene Synthesis
Palladium catalysis has emerged as a powerful tool for the construction of benzocyclobutenes via intramolecular C–H activation, offering novel disconnections and access to previously challenging substitution patterns.[10][11]
The Baudoin Palladacycle Approach: C(sp³)–H Activation of Methyl Groups
One of the seminal contributions in this area comes from the Baudoin group, which developed a palladium-catalyzed intramolecular C–H activation of methyl groups on substrates bearing a quaternary benzylic carbon.[10][11][12] This method provides a direct route to gem-disubstituted benzocyclobutenes.
Mechanism and Key Insights: The catalytic cycle is proposed to involve a Pd(0) species that undergoes oxidative addition to an aryl halide. Subsequent intramolecular C–H activation of a methyl group, facilitated by a carbonate base, forms a palladacycle intermediate.[11] Reductive elimination then furnishes the benzocyclobutene product and regenerates the Pd(0) catalyst. The choice of a bulky phosphine ligand, such as P(tBu)₃, is critical to promote the formation of a monoligated Pd(0) complex, which is more reactive in the C–H activation step.[11]
Experimental Protocol: Synthesis of a gem-Disubstituted Benzocyclobutene via Pd-Catalyzed Methyl C–H Activation
-
Reaction Setup: To an oven-dried Schlenk tube is added Pd(OAc)₂ (10 mol%), (ᵗBu₃PH)BF₄ (20 mol%), and K₂CO₃ (2.5 equiv.). The tube is evacuated and backfilled with argon.
-
Reagent Addition: The bromoarene substrate (1.0 equiv.) and anhydrous DMF are added via syringe.
-
Reaction Conditions: The mixture is stirred at 140 °C for the time indicated in the literature for the specific substrate.
-
Workup and Purification: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water. The organic layer is dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.
The Yu Bidentate Ligand Strategy: Methylene-Selective C(sp³)–H Arylation
A significant advancement in the field was the development of a palladium(II)-catalyzed synthesis of benzocyclobutenes via methylene-selective C(sp³)–H arylation of ketones.[5] This method, pioneered by the Yu group, utilizes a transient directing group and a specific ligand to achieve high selectivity for the more challenging methylene C–H activation. This approach provides access to monosubstituted and vicinally disubstituted benzocyclobutenes, which are complementary to the products obtained from the Baudoin methodology.[5]
Mechanism and Key Insights: This reaction proceeds through a Pd(II)/Pd(IV) catalytic cycle. A transient directing group, such as glycine, facilitates the initial C–H activation. A 2-pyridone ligand is proposed to play a crucial role in controlling the methylene selectivity through intimate molecular associations with the substrate during the concerted metalation-deprotonation step.[5] An important feature of this method is its tolerance for reducible functional groups like iodo-, bromo-, and chloroarenes, which are often not compatible with Pd(0)/Pd(II) catalysis.[5]
Experimental Protocol: Synthesis of a Monosubstituted Benzocyclobutene via Pd-Catalyzed Methylene C–H Activation
-
Reaction Setup: A mixture of the iodoaryl ketone substrate (1.0 equiv.), Pd(OAc)₂ (10 mol%), 3,5-dichloro-2-pyridone (20 mol%), glycine (30 mol%), and Ag₂CO₃ (2.0 equiv.) is placed in a reaction vial.
-
Solvent Addition: Dichloroethane (DCE) is added to the vial.
-
Reaction Conditions: The vial is sealed and the reaction mixture is stirred at 140 °C for 24 hours.
-
Workup and Purification: After cooling, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is purified by preparative thin-layer chromatography to afford the desired benzocyclobutene product.
Comparative Performance Data for Palladium-Catalyzed Methods
| Substrate Type | Catalytic System | Key Reagents | Product Type | Yield Range (%) | Reference |
| Aryl bromide with quaternary benzylic carbon | Pd(OAc)₂ / P(tBu)₃ | K₂CO₃, DMF | gem-disubstituted | 44–92 | [10][11] |
| Iodoaryl ketone | Pd(OAc)₂ / 2-pyridone ligand | Glycine, Ag₂CO₃, DCE | mono- and vicinally disubstituted | 65–83 | [5] |
| Arylboronic acid and alkene | Pd(OPiv)₂ | NFSI, HFIP | diversely functionalized | up to 85 | [13] |
Transition Metal-Catalyzed Cycloaddition Strategies
Beyond C–H activation, other transition metals, particularly rhodium, have been employed in elegant cycloaddition strategies to construct the benzocyclobutene core or its derivatives.
Rhodium-Catalyzed [7+1] and [4+1] Cycloadditions
The Dong group has demonstrated the utility of rhodium catalysis in the benzo/[7+1] cycloaddition of cyclopropyl-benzocyclobutenes and carbon monoxide to access benzocyclooctenones. This reaction involves a thermal electrocyclic ring-opening of the benzocyclobutene followed by a rhodium-catalyzed C–C cleavage of the cyclopropane ring. More recently, a rhodium-catalyzed formal (4+1) cycloaddition between benzocyclobutenones and styrene-type alkenes has been developed to access multi-substituted 2-indanones.[14] While not directly forming benzocyclobutenes, these methods highlight the synthetic versatility of BCB derivatives.
Workflow for Rhodium-Catalyzed Cycloadditions
Caption: Rhodium-catalyzed cycloadditions of benzocyclobutene derivatives.
Classical Cycloaddition Approaches: The [2+2] Cycloaddition
The [2+2] cycloaddition of a benzyne with an alkene is a fundamental method for synthesizing benzocyclobutenes.[15][16] Benzyne, a highly reactive intermediate, can be generated from various precursors, such as 2-(trimethylsilyl)aryl triflates or anthranilic acid.[4][17]
Mechanism and Key Insights: The concerted [2+2] cycloaddition between benzyne and an alkene, particularly electron-rich alkenes like vinyl ethers, can be an efficient route to 1-substituted benzocyclobutenes.[17] Zirconium-promoted cross-coupling reactions of aryllithium compounds and alkenyl bromides also provide a mild, one-pot synthesis of functionalized benzocyclobutenes.[12]
General Scheme for [2+2] Cycloaddition
Caption: General workflow for benzocyclobutene synthesis via [2+2] cycloaddition.
Conclusion and Future Outlook
The synthesis of functionalized benzocyclobutenes has been significantly advanced by the development of modern catalytic methods, particularly palladium-catalyzed C–H activation. These approaches offer greater functional group tolerance and provide access to a wider range of substitution patterns compared to classical methods. The choice of synthetic route will ultimately depend on the desired substitution pattern, the availability of starting materials, and the required functional group compatibility. As the demand for novel BCB-containing molecules in drug discovery and materials science continues to grow, the development of even more efficient, selective, and sustainable synthetic methodologies will remain a key area of research.
References
- 1. researchgate.net [researchgate.net]
- 2. A better route to benzocyclobutenes, sought-after buildingblocks for drugs - Scripps Research chemists devise a new, C-H activation-based method for the synthesis of BCBs [bionity.com]
- 3. A better route to benzocyclobutenes, sought-after buildingblocks for drugs | EurekAlert! [eurekalert.org]
- 4. researchgate.net [researchgate.net]
- 5. par.nsf.gov [par.nsf.gov]
- 6. repository.ias.ac.in [repository.ias.ac.in]
- 7. Benzocyclobutene - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. nbinno.com [nbinno.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of Benzocyclobutenes by Palladium-Catalyzed C-H Activation of Methyl Groups: Method and Mechanistic Study [organic-chemistry.org]
- 12. Benzocyclobutene synthesis [organic-chemistry.org]
- 13. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 14. Rhodium-Catalyzed (4+1) Cycloaddition between Benzocyclobutenones and Styrene-Type Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cyclobutenones and Benzocyclobutenones: Versatile Synthons in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Benzocyclobutadienes: An unusual mode of access reveals unusual modes of reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. thieme-connect.com [thieme-connect.com]
The Stereoselectivity of Diels-Alder Reactions with 1-Benzocyclobutenecarbonitrile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the Diels-Alder reaction stands as a cornerstone for the construction of complex cyclic systems. Its ability to form six-membered rings with a high degree of stereocontrol makes it an invaluable tool in the synthesis of natural products and therapeutic agents. This guide provides an in-depth analysis of the stereoselectivity of Diels-Alder reactions involving 1-benzocyclobutenecarbonitrile, a strained dienophile that offers a gateway to a variety of polycyclic aromatic nitriles. We will explore the governing principles of stereoselectivity, compare its reactivity with alternative synthetic strategies, and provide a framework for predicting and controlling the stereochemical outcomes of these powerful cycloadditions.
Introduction to Stereoselectivity in Diels-Alder Reactions
The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, can generate multiple stereoisomers. The stereochemical outcome is primarily dictated by two factors: endo/exo selectivity and facial selectivity.
Endo vs. Exo Selectivity: In the context of a cyclic diene and a substituted dienophile, the dienophile can approach the diene in two distinct orientations. The endo approach, where the substituent on the dienophile is oriented towards the developing π-system of the diene, is often kinetically favored.[1][2] This preference, known as the Alder-endo rule, is attributed to stabilizing secondary orbital interactions between the electron-withdrawing group of the dienophile and the central carbons of the diene.[2] Conversely, the exo approach, where the substituent is oriented away from the diene, leads to the thermodynamically more stable product due to reduced steric hindrance.[3][4] The balance between kinetic and thermodynamic control can often be influenced by reaction temperature and the presence of Lewis acid catalysts.[2]
Facial Selectivity: When a diene or dienophile is prochiral, the reaction can proceed from one of two faces, leading to the formation of diastereomers. This facial selectivity is influenced by the steric and electronic properties of the substituents on the reacting molecules. Generally, the incoming reactant will approach from the less sterically hindered face.
The Unique Case of this compound
This compound is a particularly interesting dienophile due to the inherent strain of the four-membered ring fused to the benzene ring. This strain is released upon the retro-electrocyclization to an ortho-quinodimethane intermediate, which then participates in the Diels-Alder reaction. The nitrile group, being a strong electron-withdrawing group, activates the dienophile for cycloaddition.
While specific experimental data on the Diels-Alder reactions of this compound with a wide range of dienophiles is not extensively documented in publicly available literature, we can draw parallels from computational studies on similar systems. A computational study on the Diels-Alder reactions of substituted cyclobutenones indicated that a cyano-substituted cyclobutenone favors the endo pathway in its reaction with both 1,3-butadiene and cyclopentadiene. This suggests that for this compound, the endo product is likely to be the kinetically favored isomer.
Factors Influencing Stereoselectivity with this compound
The stereochemical outcome of the Diels-Alder reaction of this compound is a delicate interplay of several factors:
-
Nature of the Diene: The steric bulk and electronic properties of the diene will significantly impact both the endo/exo ratio and the facial selectivity. Highly substituted dienes may favor the less sterically demanding exo transition state.
-
Reaction Conditions:
-
Temperature: Lower temperatures generally favor the kinetically controlled endo product, while higher temperatures can lead to the thermodynamically favored exo product through a retro-Diels-Alder/Diels-Alder equilibrium.
-
Lewis Acid Catalysis: The use of Lewis acids can enhance the rate of the reaction and often increases the endo selectivity by coordinating to the nitrile group, thereby enhancing the secondary orbital interactions.
-
-
Solvent Effects: The polarity of the solvent can influence the transition state energies and thus the stereochemical outcome.
Comparative Analysis with Alternative Synthetic Routes
The synthesis of polycyclic aromatic nitriles is of significant interest in materials science and medicinal chemistry. While the Diels-Alder reaction of this compound offers a convergent and often stereoselective route, several alternative methods exist.
| Synthetic Strategy | Description | Advantages | Disadvantages |
| Diels-Alder of this compound | In situ generation of an o-quinodimethane followed by [4+2] cycloaddition. | High convergence, potential for high stereoselectivity, access to complex polycycles in a single step. | Limited availability of specific experimental data for a broad range of substrates, potential for competing side reactions. |
| Friedel-Crafts Annulation | Stepwise construction of the polycyclic framework through intramolecular or intermolecular Friedel-Crafts reactions. | Well-established methodology, good for building specific ring systems. | Often requires harsh conditions, may lack stereocontrol, can suffer from regioselectivity issues. |
| Cross-Coupling Strategies | Sequential construction of the aromatic system using transition-metal catalyzed cross-coupling reactions (e.g., Suzuki, Stille). | High functional group tolerance, precise control over substitution patterns. | Multi-step sequences, may require synthesis of complex precursors, potential for catalyst poisoning by the nitrile group. |
| Photocyclization Reactions | Intramolecular cyclization of suitably substituted precursors initiated by light. | Can provide access to unique and complex architectures. | Often requires specialized equipment, can have limitations in substrate scope and yield. |
Experimental Protocols: A General Framework
Due to the lack of specific, published experimental procedures for a wide array of Diels-Alder reactions with this compound, a general protocol is provided below. Researchers should optimize the conditions for their specific diene of interest.
General Procedure for Diels-Alder Reaction of this compound:
-
Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., toluene, xylenes, or dichlorobenzene).
-
Addition of Diene: Add the desired diene (1.0 - 1.2 eq) to the solution.
-
Reaction Conditions:
-
Thermal: Heat the reaction mixture to a temperature sufficient to induce the retro-electrocyclization of this compound (typically > 80 °C). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Lewis Acid Catalyzed: Cool the reaction mixture to a suitable temperature (e.g., 0 °C or -78 °C) before the dropwise addition of a Lewis acid (e.g., AlCl₃, TiCl₄, SnCl₄) (0.1 - 1.0 eq). Allow the reaction to warm to room temperature and stir until completion.
-
-
Workup: Upon completion, quench the reaction with an appropriate aqueous solution (e.g., saturated NaHCO₃ for Lewis acid catalyzed reactions, or water for thermal reactions). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired cycloadduct(s).
-
Stereochemical Analysis: Determine the stereochemical outcome (endo/exo ratio and facial selectivity) of the reaction using nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H NMR, NOESY).
Visualization of the Diels-Alder Pathway
The following diagram illustrates the general workflow for the Diels-Alder reaction of this compound.
Caption: General workflow of the Diels-Alder reaction of this compound.
Conclusion and Future Outlook
The Diels-Alder reaction of this compound represents a potent strategy for the synthesis of complex polycyclic aromatic nitriles. While a comprehensive experimental dataset is currently lacking in the public domain, the foundational principles of stereoselectivity in Diels-Alder reactions provide a strong framework for predicting and controlling the stereochemical outcomes. The preference for the endo adduct, as suggested by computational studies on related systems, highlights the potential for kinetic control to achieve specific stereoisomers.
Future research in this area should focus on systematically investigating the reactions of this compound with a diverse range of dienes under various conditions to build a robust experimental database. Such studies will be crucial for unlocking the full synthetic potential of this versatile dienophile and will undoubtedly contribute to the development of novel molecules for applications in drug discovery and materials science. Further exploration into enantioselective catalysis of these reactions would also be a significant advancement, enabling access to chiral polycyclic scaffolds with high optical purity.
References
Evaluating the reaction kinetics of 1-Benzocyclobutenecarbonitrile cycloadditions
An In-Depth Technical Guide to the Reaction Kinetics of 1-Benzocyclobutenecarbonitrile Cycloadditions
For researchers, scientists, and drug development professionals, the selection of a bioorthogonal ligation strategy is a critical decision, balancing reaction speed, stability, and biocompatibility. Among the arsenal of "click chemistry" tools, the cycloadditions of this compound (BCN) present a unique, thermally-induced option. This guide provides an objective evaluation of BCN cycloaddition kinetics, comparing its performance with key alternatives and offering the supporting experimental frameworks necessary for its successful implementation.
The Mechanism: A Thermally-Triggered Cascade
Unlike many bioorthogonal reactions that proceed upon mixing, the reactivity of BCN is unlocked through a thermal trigger. BCN itself is not highly reactive; however, upon heating, its strained four-membered ring undergoes a conrotatory ring-opening to form a highly reactive o-quinodimethane intermediate.[1] This intermediate is a transient species that rapidly engages in [4+2] cycloaddition reactions, most commonly of the Diels-Alder type, with a suitable reaction partner (a dienophile).[2][3] The overall transformation is a powerful method for forming complex cyclic systems.[4][5]
The stability of the benzocyclobutene ring combined with the high reactivity of the in situ-generated intermediate makes this a synthetically valuable transformation.[4]
Caption: The two-stage reaction pathway of BCN cycloaddition.
Evaluating Reaction Kinetics: Experimental Design
Accurately determining the reaction rate is fundamental to understanding and applying any chemical transformation. For BCN cycloadditions, this involves monitoring the concentration of reactants or products over time to determine the rate constant, typically the second-order rate constant (k₂), which has units of M⁻¹s⁻¹.[6][7][8][9]
Causality in Experimental Choice
The choice of kinetic monitoring technique is dictated by the physicochemical properties of the reactants and the expected reaction rate.
-
UV-Vis Spectroscopy: Ideal when either the BCN-derived intermediate or the dienophile has a distinct chromophore that changes absorbance upon reaction. For very fast reactions, a stopped-flow apparatus is necessary to mix reactants and measure absorbance on a millisecond timescale.[10][11]
-
NMR Spectroscopy: Allows for the direct monitoring of all proton-bearing species in the reaction mixture. It is highly robust for determining product structures and quantifying concentrations but is generally limited to slower reactions due to the timescale of data acquisition.[12]
-
Inline ATR-IR Spectroscopy: A powerful technique for monitoring reactions in real-time, even in complex media, by tracking the vibrational bands of specific functional groups.[13] This can be particularly useful for BCN polymerizations.[2]
Protocol: Kinetic Analysis via UV-Vis Spectroscopy
This protocol describes a typical experiment to determine the second-order rate constant under pseudo-first-order conditions, a common and reliable method for simplifying data analysis.
Objective: To determine the second-order rate constant (k₂) for the reaction of BCN with a chromophoric dienophile.
Principle: By using a large excess of one reactant (e.g., 10-fold or more), its concentration remains effectively constant throughout the reaction. This simplifies the rate law from rate = k₂[BCN][Dienophile] to rate = k_obs[Dienophile], where k_obs = k₂[BCN]. The reaction now follows pseudo-first-order kinetics, and the observed rate constant (k_obs) can be determined by fitting the change in absorbance over time to a single exponential decay. The true second-order rate constant is then calculated by k₂ = k_obs / [BCN].
Materials:
-
This compound (BCN) stock solution (e.g., 10 mM in a compatible solvent like acetonitrile or THF).
-
Dienophile stock solution (e.g., 1 mM in the same solvent).
-
Reaction solvent (pre-heated to the desired reaction temperature).
-
Temperature-controlled UV-Vis spectrophotometer.
Step-by-Step Methodology:
-
Temperature Equilibration: Pre-heat the spectrophotometer's cuvette holder to the desired reaction temperature (e.g., 80 °C). Also, place the reactant solutions and solvent in a thermal block at the same temperature.
-
Blank Measurement: Fill a cuvette with the pre-heated reaction solvent and use it to zero the spectrophotometer at the wavelength of maximum absorbance (λ_max) of the dienophile.
-
Reaction Initiation: In a separate vial, rapidly mix the BCN stock solution (to achieve the final excess concentration) and the reaction solvent. Immediately add the dienophile stock solution to the cuvette, followed by the BCN mixture. Mix quickly and thoroughly.
-
Data Acquisition: Immediately begin recording the absorbance at λ_max at regular time intervals until the reaction is complete (i.e., the absorbance reading stabilizes).
-
Data Analysis:
-
Plot Absorbance vs. Time.
-
Fit the data to the first-order exponential decay equation: A(t) = A_final + (A_initial - A_final) * exp(-k_obs * t).
-
The fitting procedure will yield the value for k_obs (in s⁻¹).
-
Calculate the second-order rate constant: k₂ = k_obs / [BCN]_initial.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Real-Time FT-IR Studies Of The Reaction Kinetics For The Polymerization Of Divinyl Siloxane Bis-Benzocyclobutene Monomers | MRS Online Proceedings Library (OPL) | Cambridge Core [cambridge.org]
- 3. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Reaction rate constant - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 10. Tetrazine- and trans-cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Live Monitoring of Strain-Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR-IR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1-Benzocyclobutenecarbonitrile
This document provides a detailed, safety-first protocol for the proper disposal of 1-benzocyclobutenecarbonitrile (CAS No. 6809-91-2). Designed for researchers, chemists, and laboratory professionals, this guide moves beyond simple instruction to instill a deep understanding of the chemical's hazard profile and the scientific rationale behind each procedural step. Our commitment is to empower you with the knowledge to maintain a safe and compliant laboratory environment.
Immediate Safety Briefing: The Critical Essentials
Before handling this compound for any purpose, including disposal, adhere to these non-negotiable safety principles:
-
Treat as Hazardous Waste : All waste containing this compound, including contaminated labware and personal protective equipment (PPE), must be disposed of as hazardous chemical waste.[1][2]
-
Work in a Fume Hood : All handling and transfer of this compound must occur within a certified chemical fume hood to mitigate inhalation risks.[1][3]
-
Mandatory Personal Protective Equipment (PPE) : Full PPE is required. This includes a lab coat, splash goggles or a face shield, and double-gloving with chemical-resistant gloves (e.g., nitrile).[1]
-
ABSOLUTELY NO ACIDS : Never allow this compound waste to come into contact with acids.[1][3] This can potentially generate highly toxic hydrogen cyanide gas.[3]
-
Segregate Your Waste : This waste stream must be kept separate from all other chemical wastes.[1][3]
Chemical Profile and Hazard Analysis
Understanding the specific hazards of this compound is fundamental to its safe management. While it is an organic nitrile and does not readily release free cyanide ions, its toxicity profile necessitates rigorous handling protocols.[4]
| Property | Value | Significance & Disposal Implications |
| CAS Number | 6809-91-2[5] | Unique identifier for tracking and regulatory reporting. |
| Molecular Formula | C₉H₇N[5] | |
| Appearance | Liquid | Spills can spread; requires liquid-tight waste containers. |
| Hazard Codes | H302+H312+H332, H315, H319, H335 | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. May cause respiratory irritation. Dictates the need for full PPE and fume hood use. |
| Flash Point | 113 °C (235.4 °F) | Classified as a combustible liquid.[6] Must be stored away from heat and ignition sources. |
| Reactivity | Avoid strong acids and oxidizing agents. | The nitrile functional group poses a risk of reacting with acids to release toxic hydrogen cyanide gas.[3] This is the primary chemical incompatibility to manage during disposal. |
Core Principles of Disposal: The "Why" Behind the Protocol
Proper disposal is a system of controls designed to protect personnel and the environment. The procedures outlined below are grounded in established principles of chemical safety and regulatory compliance.
-
Hazard Containment : The primary goal is to securely contain the chemical waste in a vessel that is chemically compatible and clearly identified.[7] This prevents accidental exposure and environmental release.
-
Chemical Segregation : The cardinal rule for nitrile-containing waste is segregation from acidic materials.[1] This is a preventative measure against a potential exothermic reaction that could liberate hydrogen cyanide, a fast-acting poison.[3]
-
Regulatory Compliance : Disposal procedures must adhere to local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA) in the United States.[6][8] This compound would be managed as a hazardous waste due to its toxicity.
-
Cradle-to-Grave Responsibility : The laboratory that generates the hazardous waste is responsible for its safe management until it is accepted by a licensed disposal facility.[9] This underscores the importance of proper labeling and storage.
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing this compound waste from generation to pickup.
Caption: Decision workflow for safe disposal of this compound.
Operational Protocol for Disposal
This step-by-step procedure ensures the safe and compliant handling of this compound waste.
Personnel and Environment:
-
Training : Only personnel trained in handling hazardous chemicals should perform this procedure.[10]
-
Environment : Conduct all steps in a certified chemical fume hood.[3] Do not work alone.[3] Ensure an emergency eyewash and shower are accessible.[1]
Required Materials:
-
Designated hazardous waste container (glass bottle with a screw cap is recommended).
-
Hazardous waste labels.
-
Funnel compatible with the waste container.
-
Secondary containment (e.g., a plastic tray) to place under the waste container during transfer.
-
Appropriate solvent (e.g., methanol or acetone) for decontamination/rinsing.
Procedure:
-
Preparation and PPE :
-
Before starting, ensure you are wearing all required PPE: a flame-resistant lab coat, safety goggles and/or face shield, and chemical-resistant double gloves.[1]
-
Set up your work area inside the fume hood. Place the waste container in secondary containment.
-
-
Waste Container Labeling :
-
Waste Transfer :
-
Carefully pour the liquid this compound waste into the labeled container using a funnel.
-
Avoid splashing. Do not overfill the container; leave at least 10% of the volume as headspace for expansion.[7]
-
-
Decontamination of Associated Labware :
-
Any container that held the pure substance (e.g., the original product bottle) or labware must be decontaminated.
-
Triple rinse the container/labware with a small amount of a suitable solvent (like acetone or methanol).
-
Crucially, collect all three rinses as hazardous waste in the same container as the bulk waste.[7] This rinsate is also considered hazardous.
-
-
Final Sealing and Storage :
-
Once all waste and rinsate have been collected, securely cap the waste container.[7]
-
Wipe the exterior of the container with a damp paper towel to remove any external contamination. Dispose of the towel in a solid hazardous waste stream.[1]
-
Store the sealed container in your laboratory's designated hazardous waste Satellite Accumulation Area, away from acids and ignition sources.
-
-
Disposal Request :
Emergency Procedures
In the event of an accident, prompt and correct action is critical.
-
Spill :
-
Small Spill (inside a fume hood) : Alert personnel in the immediate area.[11] Use a chemical spill kit with an absorbent material (e.g., vermiculite or sand) to contain the spill. Place the absorbent material into a sealed bag or container, label it as hazardous waste, and dispose of it with the this compound waste.[2][11] Decontaminate the area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
Large Spill (or any spill outside a fume hood) : Evacuate the laboratory immediately and alert others. Close the doors and prevent entry. Contact your institution's EHS or emergency response team for cleanup.[2]
-
-
Personnel Exposure :
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek immediate medical attention.
-
Eye Contact : Immediately flush eyes with an emergency eyewash station for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air.[6] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
-
References
- 1. lsuhsc.edu [lsuhsc.edu]
- 2. www1.udel.edu [www1.udel.edu]
- 3. artscimedia.case.edu [artscimedia.case.edu]
- 4. Cyanide - Wikipedia [en.wikipedia.org]
- 5. This compound [webbook.nist.gov]
- 6. cdn.chemservice.com [cdn.chemservice.com]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. epa.gov [epa.gov]
- 9. epa.gov [epa.gov]
- 10. research.uga.edu [research.uga.edu]
- 11. research.wayne.edu [research.wayne.edu]
Mastering the Safe Handling of 1-Benzocyclobutenecarbonitrile: A Guide for Laboratory Professionals
For the innovative researcher, 1-Benzocyclobutenecarbonitrile presents a unique molecular scaffold, promising advancements in materials science and pharmaceutical development. However, its potential is matched by its hazardous nature. This guide provides a comprehensive, step-by-step framework for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel while maintaining experimental integrity. Our approach moves beyond a simple checklist, delving into the rationale behind each safety protocol to empower you with the knowledge to work confidently and securely.
Hazard Assessment: Understanding the Risks
This compound is a compound that demands respect. A thorough understanding of its hazard profile is the cornerstone of safe laboratory practice. According to aggregated GHS data, this chemical is classified as:
-
Acutely Toxic: Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Respiratory Tract Irritant: May cause respiratory irritation.[1][2][3]
-
Combustible Liquid: Presents a fire hazard under certain conditions.[4][5]
The nitrile functional group (-CN) warrants particular caution, as related compounds can release toxic hydrogen cyanide gas under acidic or high-temperature conditions. While specific data for this compound is limited, this potential for severe toxicity underscores the necessity for stringent exposure controls.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the associated risk of exposure. The following table summarizes the minimum recommended PPE for handling this compound.
| Task | Gloves | Eye/Face Protection | Protective Clothing | Respiratory Protection |
| Receiving and Unpacking | Chemical-resistant gloves (Nitrile, Neoprene) | Safety glasses with side shields | Lab coat | Not generally required if container is intact |
| Weighing and Aliquoting (Solid) | Double-gloving with chemical-resistant gloves | Chemical safety goggles and a face shield | Chemical-resistant lab coat or apron | NIOSH-approved respirator with P95 or P100 particulate filter |
| Solution Preparation and Transfers (Liquid) | Double-gloving with chemical-resistant gloves | Chemical safety goggles and a face shield | Chemical-resistant lab coat or apron | Work in a certified chemical fume hood. Respirator may be required for spills or ventilation failure. |
| Running Reactions | Chemical-resistant gloves | Chemical safety goggles | Chemical-resistant lab coat | Work in a certified chemical fume hood. |
| Waste Disposal | Double-gloving with chemical-resistant gloves | Chemical safety goggles and a face shield | Chemical-resistant lab coat or apron | Work in a certified chemical fume hood. |
The Rationale Behind Our Recommendations:
-
Double-Gloving: This practice provides an additional barrier against contamination. Should the outer glove become compromised, the inner glove continues to offer protection. Always inspect gloves for tears or punctures before use.[3]
-
Eye and Face Protection: The risk of splashes or airborne particles necessitates the use of chemical safety goggles. A face shield offers a broader area of protection for the entire face and should be used when handling larger quantities or during procedures with a higher splash potential.
-
Chemical-Resistant Clothing: A standard lab coat may not be sufficient. A chemical-resistant lab coat or apron provides a barrier against spills and splashes, preventing contact with personal clothing and skin.
-
Respiratory Protection: Due to the risk of respiratory irritation and potential for inhalation toxicity, weighing and aliquoting of solid this compound should be performed in a manner that minimizes dust generation, such as in a fume hood or a ventilated balance enclosure. For handling liquids outside of a fume hood (not recommended), or in the event of a spill, a NIOSH-approved respirator with appropriate cartridges is essential.[3]
Operational Protocols: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational workflow is critical to minimizing the risk of exposure. The following diagram and protocols outline a self-validating system for the safe handling of this compound.
Caption: A workflow diagram illustrating the key phases and steps for the safe handling of this compound.
Detailed Protocols:
A. Preparation Phase:
-
Designate a Controlled Work Area: All work with this compound must be conducted within a certified chemical fume hood to ensure adequate ventilation.[3] The work area should be clearly marked, and access should be restricted to authorized personnel.
-
Review Safety Documentation: Before beginning any work, thoroughly review the Safety Data Sheet (SDS) for this compound and the specific experimental protocol.
-
Assemble PPE: Gather all necessary PPE as outlined in the table above.
-
Inspect PPE: Carefully inspect all PPE for any signs of damage, such as cracks, tears, or discoloration. Discard and replace any compromised items.
-
Donning PPE: Don PPE in the following order: lab coat, inner gloves, respirator (if required), safety goggles, face shield, and outer gloves.
B. Handling Phase:
-
Chemical Retrieval: Transport this compound in a secondary container to the designated work area.
-
Performing the Task: Handle the chemical with care, avoiding the generation of dusts or aerosols. Use appropriate laboratory equipment, such as spatulas and weighing paper for solids, and syringes or cannulas for liquids.
-
Work Area Decontamination: Upon completion of the task, decontaminate the work area by wiping down all surfaces with an appropriate solvent and cleaning agent.
C. Post-Handling Phase:
-
Doffing PPE: Remove PPE in a manner that avoids self-contamination. The general sequence is: outer gloves, face shield, lab coat, safety goggles, and inner gloves.
-
Waste Disposal: All contaminated PPE and disposable labware must be disposed of as hazardous waste in a designated, sealed container.[3]
-
Personal Hygiene: Immediately wash hands and forearms thoroughly with soap and water after removing all PPE.[3][6] Never wear gloves or lab coats outside of the laboratory.[6]
Emergency Procedures: Be Prepared for the Unexpected
In the event of an exposure or spill, immediate and appropriate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[2][3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2][3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][3]
-
Spills: Evacuate the area. If the spill is small, and you are trained and equipped to handle it, contain the spill with an inert absorbent material and place it in a sealed container for hazardous waste disposal. For large spills, or if you are unsure, evacuate the area and contact your institution's emergency response team.
Disposal Plan: Responsible Stewardship
All waste containing this compound, including contaminated PPE, empty containers, and reaction residues, must be treated as hazardous waste.
-
Segregation: Keep this compound waste separate from other waste streams.
-
Containment: Store waste in a clearly labeled, sealed, and chemically compatible container.
-
Disposal: Arrange for disposal through your institution's environmental health and safety office. Do not dispose of this chemical down the drain.[3][4]
By integrating these principles of hazard awareness, meticulous planning, and disciplined execution into your laboratory workflow, you can confidently and safely unlock the scientific potential of this compound.
References
- 1. This compound | C9H7N | CID 138838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. uwaterloo.ca [uwaterloo.ca]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







